(+)-2,5-Dimethoxyamphetamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58993-80-9 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2S)-1-(2,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3/t8-/m0/s1 |
InChI Key |
LATVFYDIBMDBSY-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC1=C(C=CC(=C1)OC)OC)N |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)N |
Origin of Product |
United States |
Foundational & Exploratory
Enantioselective Synthesis of (+)-2,5-Dimethoxyamphetamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary methodologies for the enantioselective synthesis of (+)-2,5-Dimethoxyamphetamine ((+)-2,5-DMA), a compound of significant interest in medicinal chemistry and pharmacological research. The document details two core strategies: asymmetric synthesis employing a chiral auxiliary and classical chemical resolution of a racemic mixture. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate practical application in a research and development setting.
Asymmetric Synthesis via Chiral Auxiliary
A robust method for the asymmetric synthesis of phenylisopropylamines, including 2,5-DMA, involves the use of an optically active chiral auxiliary, such as (S)-α-methylbenzylamine. This approach introduces chirality early in the synthetic sequence, directing the formation of the desired stereocenter. The overall process involves three key steps: reductive amination of a prochiral ketone, followed by separation of diastereomers and subsequent removal of the chiral auxiliary.
Synthetic Pathway
The asymmetric synthesis commences with the reaction of 2,5-dimethoxyphenylacetone with (S)-α-methylbenzylamine to form a chiral imine intermediate. This intermediate is then stereoselectively reduced to yield a mixture of diastereomeric amines. Subsequent hydrogenolysis cleaves the chiral auxiliary, affording the target enantiomer, (+)-2,5-DMA.
Experimental Protocol
The following protocol is adapted from the general method described for the synthesis of optically active phenylisopropylamines.[1]
Step 1: Reductive Amination of 2,5-Dimethoxyphenylacetone
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2,5-dimethoxyphenylacetone (1 equivalent) and (S)-α-methylbenzylamine (1 equivalent) in toluene (B28343).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully evaporate the toluene under reduced pressure to yield the crude imine.
-
Dissolve the crude imine in a suitable solvent such as ethanol.
-
Add a palladium on carbon catalyst (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at low pressure until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash with ethanol.
-
Evaporate the solvent under reduced pressure to obtain the crude mixture of N-((S)-α-phenylethyl)-2,5-dimethoxyamphetamine diastereomers.
Step 2: Hydrogenolysis to Remove the Chiral Auxiliary
-
Dissolve the crude mixture of diastereomers in methanol (B129727).
-
Add Pearlman's catalyst (palladium hydroxide (B78521) on carbon, 20% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere at a slightly elevated pressure (e.g., 50 psi) for 24-48 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and wash with methanol.
-
Evaporate the solvent under reduced pressure.
-
The residue can be purified by acid-base extraction followed by crystallization of the hydrochloride salt to yield this compound hydrochloride.
Quantitative Data
The following table summarizes the expected quantitative data for the asymmetric synthesis of a series of phenylisopropylamines as described in the foundational patent.[1] Specific yields and enantiomeric purities for 2,5-DMA may vary.
| Parameter | Value | Reference |
| Yield of N-(α-phenylethyl)phenylisopropylamine intermediates | Up to 70% | [1] |
| Overall Yield of Optically Active Phenylisopropylamine | Approximately 60% | [1] |
| Enantiomeric Purity | 96 - 99% | [1] |
Chiral Resolution of Racemic 2,5-Dimethoxyamphetamine
An alternative and widely used method for obtaining enantiomerically pure compounds is the classical resolution of a racemic mixture. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Resolution Workflow
The process begins with the synthesis of racemic 2,5-DMA. The racemate is then treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid, to form diastereomeric salts. Due to their differential solubility in a chosen solvent, one diastereomer preferentially crystallizes and can be isolated. The purified diastereomeric salt is then treated with a base to liberate the free amine, yielding the desired enantiomer.
Experimental Protocol
Step 1: Synthesis of Racemic 2,5-Dimethoxyamphetamine
A common route to racemic 2,5-DMA involves the reduction of 2,5-dimethoxyphenyl-2-nitropropene.
-
Prepare 2,5-dimethoxyphenyl-2-nitropropene via a Henry condensation between 2,5-dimethoxybenzaldehyde (B135726) and nitroethane.
-
In a suitable reaction vessel, suspend lithium aluminum hydride (LAH) in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere.
-
Slowly add a solution of 2,5-dimethoxyphenyl-2-nitropropene in the same solvent to the LAH suspension.
-
After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting salts and wash thoroughly with the ethereal solvent.
-
Dry the combined organic phases over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield racemic 2,5-DMA as an oil.
Step 2: Diastereomeric Salt Formation and Fractional Crystallization
-
Dissolve the racemic 2,5-DMA (1 equivalent) in a minimal amount of a suitable hot solvent, such as methanol or ethanol.
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent, for example, (+)-tartaric acid, in the same hot solvent.
-
Slowly add the hot solution of the resolving agent to the solution of the racemic amine with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of the cold solvent.
-
The enantiomeric purity of the resolved amine can be improved by recrystallizing the diastereomeric salt.
Step 3: Liberation of the Free Amine
-
Suspend the purified diastereomeric salt in water.
-
Add a strong base, such as a concentrated sodium hydroxide solution, until the pH is highly alkaline (pH > 12).
-
Extract the liberated free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous salt, and evaporate the solvent to yield the enantiomerically enriched this compound.
-
Further purification can be achieved by converting the free base to its hydrochloride salt and recrystallizing.
Quantitative Data
The efficiency of a chiral resolution is highly dependent on the specific amine, resolving agent, and crystallization conditions. The following table provides a general overview of the expected outcomes.
| Parameter | Expected Value | Notes |
| Yield of Diastereomeric Salt | < 50% (for one enantiomer) | Theoretically, the maximum yield for the salt of one enantiomer is 50%. |
| Enantiomeric Excess (ee) | Variable, can approach >98% with recrystallization | The initial ee of the crystallized salt depends on the separation factor of the diastereomers. |
Conclusion
Both asymmetric synthesis and chiral resolution represent viable and effective strategies for obtaining enantiomerically pure this compound. The choice of method will depend on factors such as the availability of starting materials, scalability, and desired final purity. The asymmetric approach offers the potential for higher overall yields by avoiding the inherent 50% loss of the undesired enantiomer in a classical resolution. However, chiral resolution is often simpler to implement at a laboratory scale and can be highly effective when optimized. The detailed protocols and data presented in this guide are intended to serve as a comprehensive resource for researchers engaged in the synthesis and development of chiral phenethylamines.
References
The Agonist Action of (+)-2,5-Dimethoxyamphetamine at Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-2,5-Dimethoxyamphetamine (DOM) is a substituted amphetamine and a potent hallucinogen that primarily exerts its effects through interaction with serotonin (B10506) (5-HT) receptors. This technical guide provides an in-depth analysis of the mechanism of action of DOM at these receptors, with a particular focus on the 5-HT2A receptor, its principal target. The document summarizes quantitative binding and functional data, details common experimental methodologies, and illustrates the key signaling pathways involved. Much of the detailed mechanistic understanding has been derived from studies of its close structural and functional analog, 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), which will be referenced accordingly.
Introduction
Substituted phenethylamines, including this compound (DOM), represent a class of psychoactive compounds with significant effects on the central nervous system.[1][2] Their hallucinogenic properties are primarily attributed to their agonist activity at serotonin 5-HT2A receptors.[1][3][4][5] Understanding the precise molecular interactions and downstream signaling cascades initiated by these compounds is crucial for neuropharmacology research and the development of novel therapeutics targeting the serotonergic system. This guide focuses on the mechanism of action of DOM, a prototypical psychedelic agent, at serotonin receptors.
Receptor Binding Profile of this compound and Analogs
DOM and its analogs exhibit a high affinity for several serotonin receptor subtypes, with a notable preference for the 5-HT2 family (5-HT2A, 5-HT2B, and 5-HT2C). The iodinated analog, DOI, is one of the most extensively studied agonists used to probe 5-HT2A receptor function and is often used as a reference compound.[6][7]
Quantitative Binding Affinity Data
The binding affinities (Ki) of DOM and the closely related compound DOI for various serotonin receptors are summarized in the table below. These values, typically determined through competitive radioligand binding assays, indicate the concentration of the drug required to displace 50% of a specific radioligand from the receptor. A lower Ki value signifies a higher binding affinity.
| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| (+/-)-DOI | 5-HT2A | [125I]DOI | Rat Brain Sections | ~4 | [8] |
| R-125I-DOI | 5-HT2 | R-125I-DOI | Not Specified | 1.26 | [9] |
| (+)-DOI | 5-HT2A | [3H]ketanserin | CHO-K1 cells | - | [10] |
| (+/-)-DOI | 5-HT2C | [125I]DOI | Choroid Plexus | High Affinity | [8] |
| 25H-NBOMe | 5-HT2A | [3H]ketanserin | HEK293 cells | 1.9 | [1] |
| 25H-NBOMe | 5-HT2C | [3H]mesulergine | HEK293 cells | 24.3 | [1] |
| 25H-NBOMe | 5-HT2B | [3H]5-HT | HEK293 cells | 126 | [1] |
Note: Data for DOM is often presented in the context of its more widely studied analog, DOI. "25H-NBOMe" is another closely related phenethylamine.
Functional Activity at Serotonin Receptors
DOM and DOI act as agonists or partial agonists at 5-HT2 receptors. This means they not only bind to the receptor but also activate it, initiating a cellular response.
G Protein-Coupled Signaling
The 5-HT2 family of receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[11][12][13][14] Activation of the 5-HT2A receptor by an agonist like DOM leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11][14][15] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[11][15] This signaling cascade is a hallmark of 5-HT2A receptor activation.[11]
β-Arrestin Recruitment and Signaling
In addition to G protein-dependent signaling, agonist binding to GPCRs can also initiate G protein-independent signaling pathways mediated by β-arrestins.[16][17][18] Upon receptor activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[17][19][20] This recruitment can lead to receptor desensitization and internalization, as well as the activation of distinct signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[16][18][19] Studies have shown that agonists like DOI can induce β-arrestin recruitment to the 5-HT2A receptor.[17]
Experimental Protocols
The characterization of the interaction between (+)-DOM and serotonin receptors involves a variety of in vitro assays.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor. A common protocol for the 5-HT2A receptor is a competitive binding assay using a radiolabeled antagonist, such as [3H]ketanserin.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue known to have a high density of these receptors (e.g., rat frontal cortex).[10][21]
-
Assay Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of the radioligand (e.g., [3H]ketanserin) and varying concentrations of the unlabeled competitor drug ((+)-DOM).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[21]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[21]
-
Data Analysis: The data are analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.[21]
References
- 1. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DOI-Induced Activation of the Cortex: Dependence on 5-HT2A Heteroceptors on Thalamocortical Glutamatergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autoradiographic characterization of (+-)-1-(2,5-dimethoxy-4-[125I] iodophenyl)-2-aminopropane ([125I]DOI) binding to 5-HT2 and 5-HT1c receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 15. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide on the 5-HT2A Receptor Partial Agonist Activity of (+)-2,5-Dimethoxyamphetamine
A Comprehensive Resource for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of the pharmacological activity of (+)-2,5-Dimethoxyamphetamine (DOB) as a partial agonist at the serotonin (B10506) 2A (5-HT2A) receptor. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a significant target in the central nervous system for both therapeutic agents and psychedelic compounds. Understanding the nuanced interactions of ligands like DOB is crucial for the development of novel therapeutics for a range of neuropsychiatric disorders.
Quantitative Pharmacological Data
The partial agonist activity of (+)-DOB at the 5-HT2A receptor is characterized by its binding affinity (Ki), functional potency (EC50), and intrinsic activity (Emax). These parameters quantify the ligand's ability to bind to the receptor, elicit a functional response, and the maximum response achievable relative to the endogenous agonist, serotonin.
| Parameter | Value (nM) | Description |
| Binding Affinity (Ki) | 59 nM | Represents the concentration of DOB required to occupy 50% of the 5-HT2A receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.[1] |
| Functional Potency (EC50) | 2-990 nM | Indicates the concentration of DOB that produces 50% of its maximal effect in a functional assay, such as inositol (B14025) phosphate (B84403) accumulation or calcium mobilization. The wide range reflects variations in experimental systems.[2] |
| Intrinsic Activity (Emax) | Partial Agonist | The maximal effect produced by DOB is lower than that of the full agonist serotonin. The specific percentage of maximal response can vary depending on the signaling pathway and cell system being studied. |
Core Signaling Pathways of the 5-HT2A Receptor
Activation of the 5-HT2A receptor by an agonist like DOB initiates a cascade of intracellular signaling events. The two primary pathways are the canonical Gq/11-mediated pathway and the β-arrestin-dependent pathway. The balance of activation between these pathways can be ligand-specific, a phenomenon known as biased agonism.[3][4]
Canonical Gq/11 Signaling Pathway
The 5-HT2A receptor primarily couples to Gq/11 proteins.[3][5][6][7][8][9][10][11] Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC).[3][5][6][7][8][11][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5][7][8][12] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][5][8] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.[3][5][7][8]
β-Arrestin Signaling Pathway
In addition to G protein coupling, agonist-bound 5-HT2A receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins.[3][13][14] β-arrestin binding can lead to receptor desensitization and internalization, effectively dampening G protein-mediated signaling.[3] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating a distinct wave of G protein-independent signaling, such as the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[3][13]
Detailed Experimental Protocols
The characterization of (+)-DOB's activity at the 5-HT2A receptor relies on a suite of in vitro pharmacological assays. The following are detailed protocols for key experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of (+)-DOB for the 5-HT2A receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293, CHO) expressing the human 5-HT2A receptor.[8]
-
Radioligand: [3H]Ketanserin, a high-affinity 5-HT2A antagonist.[8]
-
Reference Compound: Unlabeled Ketanserin for determining non-specific binding.[8]
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer with appropriate ions.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor and isolate the membrane fraction by centrifugation.
-
Assay Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]Ketanserin, and varying concentrations of the test compound (+)-DOB.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, to quantify the agonist activity of a compound.
Objective: To determine the EC50 and Emax of (+)-DOB for Gq/11-mediated signaling.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[12]
-
Labeling Agent: [3H]myo-inositol.[15]
-
Stimulation Buffer: Buffer containing LiCl to inhibit inositol monophosphatase.[15]
-
Test Compound: this compound.
-
Reference Agonist: Serotonin (5-HT).
-
Detection System: HTRF®-based IP-One assay kit or ion-exchange chromatography.[12]
Protocol:
-
Cell Labeling: Incubate cells with [3H]myo-inositol to label the cellular phosphoinositide pools.[15]
-
Compound Stimulation: Wash the cells and then stimulate them with varying concentrations of (+)-DOB or a reference agonist in the presence of LiCl.[15]
-
Cell Lysis and IP Extraction: Lyse the cells and extract the inositol phosphates.
-
Quantification: Measure the amount of accumulated [3H]inositol phosphates using an appropriate method (e.g., HTRF®, scintillation counting after chromatographic separation).
-
Data Analysis: Plot the amount of IP accumulation against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Calcium Flux Assay
This high-throughput functional assay measures the transient increase in intracellular calcium concentration following 5-HT2A receptor activation.
Objective: To determine the EC50 and Emax of (+)-DOB for Gq/11-mediated signaling in a high-throughput format.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[12][16]
-
Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.[12]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Test Compound: this compound.
-
Reference Agonist: Serotonin (5-HT).
-
Instrumentation: Fluorescence plate reader with kinetic read capability (e.g., FLIPR, FlexStation).[12]
Protocol:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Addition: Use the fluorescence plate reader's integrated liquid handler to add varying concentrations of (+)-DOB to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to capture the kinetic calcium response.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the agonist and fit the data to a dose-response curve to determine the EC50 and Emax.
References
- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchwithnj.com [researchwithnj.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pnas.org [pnas.org]
- 14. Agonist-directed signaling of the serotonin 2A receptor depends on beta-arrestin-2 interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Pharmacokinetic Profile and Blood-Brain Barrier Permeability of (+)-2,5-Dimethoxyamphetamine (DOM): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-2,5-Dimethoxyamphetamine (DOM), a substituted alpha-methylphenethylamine, is a potent psychedelic compound. Understanding its pharmacokinetic profile and ability to penetrate the blood-brain barrier (BBB) is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of DOM, with a specific focus on its interaction with the blood-brain barrier. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of its metabolic pathways and experimental workflows.
Introduction
This compound, commonly known as DOM, belongs to the phenethylamine (B48288) class of psychoactive compounds. Its psychedelic effects are primarily mediated by its agonist activity at serotonin (B10506) 5-HT2A receptors. The potency of DOM is significantly greater than its parent compound, 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA), highlighting the critical role of the methyl group at the fourth position of the aromatic ring. A thorough understanding of its pharmacokinetic properties is essential for predicting its therapeutic and toxicological effects.
Pharmacokinetics of this compound
While specific pharmacokinetic parameters for this compound are not extensively documented in publicly available literature, general data for designer amphetamines suggest a plasma half-life of approximately 5-10 hours. The following table summarizes the available quantitative data for DOM and its parent compound, 2,5-DMA.
Table 1: Summary of Available Pharmacokinetic and In Vivo Data
| Parameter | Compound | Value | Species | Source |
| Plasma Half-life (t½) | Designer Amphetamines (general) | ~ 5 - 10 hours | Not Specified | [1] |
| Brain/Plasma Ratio | 2,5-DMA | Lowest among its homologues | Rodents | Not Specified |
| Relative Potency | DOM vs. 2,5-DMA | > 10x more potent | Not Specified | [1] |
Blood-Brain Barrier Penetration
The psychoactive effects of DOM necessitate its ability to cross the blood-brain barrier. While direct quantitative studies on DOM's BBB penetration are limited, it is understood that as a lipophilic small molecule, it can traverse this barrier. The parent compound, 2,5-DMA, is known to cross the BBB in rodents, although it exhibits the lowest brain-to-plasma ratio among its homologues. The addition of the methyl group in DOM is expected to increase its lipophilicity and potentially enhance its brain penetration.
Metabolism
The primary route of metabolism for DOM involves the cytochrome P450 (CYP) enzyme system, with CYP2D6 being the principal isoenzyme responsible for its biotransformation. The main metabolic pathway is hydroxylation of the methyl group at the 4-position of the phenyl ring. O-demethylation is another significant metabolic route for related compounds.
Signaling Pathway of DOM Metabolism
Caption: Metabolic pathway of this compound (DOM) via CYP2D6.
Experimental Protocols
This section outlines generalized experimental protocols for investigating the pharmacokinetics and blood-brain barrier penetration of this compound. These protocols are based on standard methodologies used for similar compounds.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of (+)-DOM in a rodent model (e.g., Sprague-Dawley rats).
Materials:
-
This compound (DOM)
-
Vehicle (e.g., sterile saline)
-
Sprague-Dawley rats (male, 250-300g)
-
Cannulation supplies (for serial blood sampling)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the study. Fast animals overnight before dosing.
-
Dosing: Administer a single intravenous (IV) or oral (PO) dose of DOM (e.g., 1 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the cannulated vessel at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify DOM concentrations in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, AUC) using appropriate software.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
In Vitro CYP2D6 Metabolism Assay
Objective: To determine the role of CYP2D6 in the metabolism of (+)-DOM.
Materials:
-
This compound (DOM)
-
Human liver microsomes (HLM) or recombinant human CYP2D6 supersomes
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer
-
CYP2D6-specific inhibitor (e.g., quinidine)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing HLM or CYP2D6 supersomes, potassium phosphate buffer, and DOM in a microcentrifuge tube.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Inhibitor Study (optional): Repeat the experiment in the presence of a CYP2D6-specific inhibitor to confirm the enzyme's role.
-
Sample Preparation: Centrifuge the terminated reaction mixture and collect the supernatant.
-
Analysis: Analyze the supernatant for the formation of metabolites (e.g., hydroxy-DOM) using LC-MS/MS.
Conclusion
The pharmacokinetic profile of this compound is characterized by its ability to cross the blood-brain barrier and its metabolism primarily by CYP2D6-mediated hydroxylation. While specific quantitative data on its pharmacokinetic parameters remain to be fully elucidated, the provided information and experimental protocols offer a solid foundation for researchers and drug development professionals. Further studies, particularly those employing radiolabeled DOM, are warranted to provide a more detailed understanding of its distribution and disposition in the body. This knowledge will be invaluable for both understanding its psychoactive properties and for the potential development of novel CNS-targeted therapies.
References
In Vivo Metabolism and Metabolite Identification of (+)-2,5-Dimethoxyamphetamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-2,5-Dimethoxyamphetamine (2,5-DMA) is a psychoactive substance belonging to the phenethylamine (B48288) and amphetamine classes. Understanding its in vivo metabolism is crucial for comprehending its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the metabolic pathways of (+)-2,5-DMA, methods for metabolite identification, and detailed experimental protocols for their quantification. The primary metabolic transformations involve O-demethylation at the 2- and 5-positions of the phenyl ring, a process largely mediated by the cytochrome P450 enzyme CYP2D6. Minor pathways may include hydroxylation. This guide synthesizes available data on these processes and offers detailed methodologies for the extraction and analysis of 2,5-DMA and its metabolites from biological matrices, primarily focusing on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Introduction
This compound (2,5-DMA) is a substituted amphetamine that serves as a parent compound for a range of psychedelic substances known as the DOx series. While 2,5-DMA itself is reported to have limited psychoactive effects in humans, its metabolic fate is of significant interest to researchers in pharmacology, toxicology, and drug development. The biotransformation of 2,5-DMA can lead to the formation of active metabolites or compounds with different toxicological properties. This guide details the current understanding of the in vivo metabolism of (+)-2,5-DMA and provides practical, in-depth protocols for the identification and quantification of its metabolites.
Metabolic Pathways
The in vivo metabolism of (+)-2,5-DMA primarily occurs in the liver and involves Phase I and Phase II reactions.
Phase I Metabolism
The major Phase I metabolic pathways for (+)-2,5-DMA are O-demethylation. These reactions are predominantly catalyzed by the cytochrome P450 isoenzyme CYP2D6.[1]
-
O-Demethylation: The methoxy (B1213986) groups at the 2- and 5-positions of the aromatic ring are susceptible to enzymatic cleavage, leading to the formation of two primary phenolic metabolites:
-
2-Hydroxy-5-methoxyamphetamine (HMA)
-
5-Hydroxy-2-methoxyamphetamine (HMA)
-
Studies on analogous 2,5-dimethoxy-substituted amphetamines, such as 4-chloro-2,5-dimethoxyamphetamine (DOC), have shown that O-demethylation occurs at both the 2- and 5-positions.[2] For other related compounds, O-demethylation is also a major metabolic route.[3]
dot
Phase II Metabolism
The phenolic metabolites formed during Phase I can undergo conjugation reactions (Phase II metabolism) to increase their water solubility and facilitate their excretion. These reactions typically involve:
-
Glucuronidation: Attachment of a glucuronic acid moiety.
-
Sulfation: Addition of a sulfonate group.
Metabolites of the related compound 4-chloro-2,5-dimethoxyamphetamine (DOC) have been observed to be partly excreted as glucuronide and/or sulfate (B86663) conjugates.[2]
dot
Quantitative Data on Metabolites
While the metabolic pathways of (+)-2,5-DMA have been inferred from studies on structurally related compounds, specific quantitative data on the in vivo concentrations of its metabolites are not extensively available in the published literature. The majority of quantitative studies have focused on more potent, 4-substituted analogues of 2,5-DMA. The following table presents a summary of analytical methods used for the detection of 2,5-DMA in various biological matrices, which is a prerequisite for future quantitative studies.
| Analyte | Biological Matrix | Analytical Method | Limit of Quantification (LOQ) | Reference |
| 2,5-DMA | Plasma, Urine, Hair | GC-MS | Not Determined | (Marvi et al., 2023) |
| 2,5-DMA | Blood | CE-DAD | 4300 ng/mL | (Marvi et al., 2023) |
| 2,5-DMA | Urine | CE-MS | 4.0 ng/mL | (Marvi et al., 2023) |
| 2,5-DMA | Plasma, Urine | LC-MS/MS | 10.0 ng/mL | (Marvi et al., 2023) |
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of (+)-2,5-DMA and its metabolites from biological samples, primarily urine and plasma. These protocols are based on established methods for amphetamine-like substances.
Sample Preparation: Extraction from Biological Matrices
The choice of extraction method depends on the biological matrix and the subsequent analytical technique.
This protocol is suitable for the extraction of 2,5-DMA and its metabolites for GC-MS analysis.
-
Sample Aliquoting: Pipette 1-5 mL of urine into a glass test tube.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog of 2,5-DMA).
-
Alkalinization: Adjust the pH of the urine sample to approximately 9-10 with a suitable base (e.g., 5.0 N NaOH or ammonium (B1175870) hydroxide).
-
Extraction: Add 5 mL of an organic extraction solvent (e.g., n-chlorobutane or a mixture of hexane (B92381) and ethyl acetate).
-
Mixing: Vortex the mixture for 1-2 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate) for derivatization and GC-MS analysis.
dot
This protocol is suitable for cleaner extracts and can be used for both GC-MS and LC-MS/MS analysis. A mixed-mode cation exchange polymer-based sorbent is often effective for amphetamine-like compounds.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol (B129727) through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
Pass 1 mL of a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0) through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Pre-treatment: Dilute 1 mL of plasma with 2 mL of the buffer used for conditioning.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 1-2 mL of a suitable elution solvent (e.g., a freshly prepared mixture of ethyl acetate:methanol:ammonium hydroxide (B78521) (80:20:2 v/v/v)).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.
dot
Analytical Methodologies
GC-MS is a robust technique for the identification and quantification of 2,5-DMA and its metabolites, often requiring derivatization to improve chromatographic properties.
-
Derivatization: The primary amine and hydroxyl groups of 2,5-DMA and its metabolites are polar and require derivatization to increase their volatility and thermal stability. A common derivatization procedure is acetylation.
-
To the dried extract, add 50 µL of acetic anhydride (B1165640) and 50 µL of pyridine.
-
Cap the vial and heat at 60-70°C for 20-30 minutes.
-
After cooling, evaporate the excess derivatizing reagents under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.
-
-
GC-MS Parameters (Illustrative):
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
LC-MS/MS offers high sensitivity and specificity for the analysis of 2,5-DMA and its metabolites, often without the need for derivatization.
-
LC-MS/MS Parameters (Illustrative):
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 5-10% B, hold for 1 minute.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for 2,5-DMA and its metabolites would need to be determined by infusion of standards.
-
Conclusion
The in vivo metabolism of this compound is primarily characterized by O-demethylation at the 2- and 5-positions, a process mediated by CYP2D6, followed by Phase II conjugation. While specific in vivo quantitative data for the metabolites of 2,5-DMA are limited in the current literature, the analytical frameworks for their identification and quantification are well-established for related compounds. The detailed experimental protocols for sample extraction using LLE and SPE, and analysis by GC-MS and LC-MS/MS, provide a robust foundation for researchers to conduct further studies to elucidate the complete metabolic profile and pharmacokinetic properties of this compound. Such research is essential for a comprehensive understanding of its biological effects and for the development of analytical methods for its detection in various biological matrices.
References
- 1. gtfch.org [gtfch.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical properties and stability of (+)-2,5-Dimethoxyamphetamine hydrochloride salt
An In-depth Technical Guide to the Chemical Properties and Stability of (+)-2,5-Dimethoxyamphetamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of this compound hydrochloride (DMA HCl). The information is compiled from various scientific sources to support research and development activities.
Chemical and Physical Properties
This compound hydrochloride is a salt form of the psychoactive compound 2,5-Dimethoxyamphetamine (B1679032). It is a white solid that is soluble in water.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 1-(2,5-dimethoxyphenyl)propan-2-amine;hydrochloride | [2] |
| Molecular Formula | C₁₁H₁₈ClNO₂ | [2] |
| Molecular Weight | 231.72 g/mol | [2] |
| Melting Point | 108.8 °C | [3] |
| Appearance | White powder | [3] |
| Solubility | Soluble in water. Soluble in DMF (13 mg/ml), DMSO (5 mg/ml), Ethanol (14 mg/ml), and PBS (pH 7.2) (10 mg/ml). | [1][4] |
| CAS Number | 24973-25-9 | [2] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A representative ¹H NMR spectrum of 2,5-dimethoxyamphetamine HCl in D₂O shows characteristic peaks corresponding to the protons in the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
A sample of the analyte is diluted to approximately 10 mg/mL in deuterium (B1214612) oxide (D₂O).[3] Tetramethylsilane (TMS) or a suitable internal standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is used for referencing (0 ppm).[3] The spectrum is acquired on a 400 MHz NMR spectrometer with a spectral width sufficient to cover the expected chemical shifts (e.g., -3 to 13 ppm).[3][5] A 90° pulse angle and a delay of 45 seconds between pulses are used to ensure full relaxation.[3][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis is a standard method for the identification of 2,5-dimethoxyamphetamine. The mass spectrum shows a characteristic fragmentation pattern.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A solution of the analyte is prepared at a concentration of approximately 1 mg/mL after base extraction into an organic solvent like chloroform.[3][6] The analysis is performed on an Agilent gas chromatograph (or equivalent) with a mass selective detector.[3][6] A DB-1 MS capillary column (30m x 0.25 mm x 0.25 µm) is typically used with helium as the carrier gas at a flow rate of 1 mL/min.[3][6] The injector temperature is set to 280°C.[3][6] A typical oven temperature program starts at 100°C for 1 minute, ramps up to 300°C at 12°C/min, and holds for 9 minutes.[3] The mass spectrometer is operated in scan mode over a mass range of 30-550 amu.[3][6]
Infrared (IR) Spectroscopy
The FTIR spectrum of 2,5-dimethoxyamphetamine HCl reveals characteristic absorption bands for its functional groups.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
The spectrum is obtained using an FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.[6] Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.[6]
Stability Profile
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways under various stress conditions. These studies are essential for developing stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies typically involve exposing the drug substance to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified period.
-
Oxidation: 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 80°C).
-
Photodegradation: Exposing the drug substance to light according to ICH Q1B guidelines.
Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to quantify the parent drug and any degradation products.
The following table summarizes the expected stability of amphetamine-like compounds under forced degradation conditions.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acid Hydrolysis | Likely to be stable | Minimal degradation expected |
| Base Hydrolysis | Likely to be stable | Minimal degradation expected |
| Oxidation | Susceptible to oxidation | Formation of N-oxides and other oxidation products |
| Thermal Degradation | Generally stable at moderate temperatures | Decomposition at high temperatures |
| Photodegradation | Potential for degradation | Formation of colored degradants |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a drug substance.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan and sealed. The analysis is performed using a calibrated DSC instrument. The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. The heat flow is measured as a function of temperature to determine thermal events like melting.
Experimental Protocol: Thermogravimetric Analysis (TGA)
A sample is heated in a controlled atmosphere on a precision balance. The change in mass is recorded as a function of temperature. This provides information on thermal stability and decomposition.
Signaling Pathways
2,5-Dimethoxyamphetamine is known to be a serotonin (B10506) 5-HT₂ receptor agonist, with a primary affinity for the 5-HT₂A subtype.[2] The psychedelic effects of related compounds are primarily mediated through the activation of the Gq-coupled signaling pathway.
References
- 1. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 2. 2,5-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 3. 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. swgdrug.org [swgdrug.org]
- 6. swgdrug.org [swgdrug.org]
The Historical Context of Alexander Shulgin's Work on 2,5-DMA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical and scientific context of Alexander Shulgin's pioneering work on 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA). As a foundational compound in the exploration of phenethylamines, 2,5-DMA served as a crucial stepping stone in understanding the structure-activity relationships that govern psychedelic compounds. This document provides a detailed overview of its synthesis, bioassay, and the logical framework of its development, primarily drawing from Shulgin's seminal work, PiHKAL: A Chemical Love Story.
Introduction: The Genesis of a Psychedelic Parent Compound
Alexander "Sasha" Shulgin, a prominent biochemist and pharmacologist, is renowned for his systematic exploration of psychoactive compounds.[1] His work, meticulously documented and personally bioassayed, has provided an invaluable resource for the scientific community. 2,5-Dimethoxyamphetamine (2,5-DMA) holds a significant place in this body of work, not for its own potent psychedelic effects, but as the parent compound for the highly potent "DOx" series of psychedelics (e.g., DOM, DOB, DOI).[2][3]
First synthesized in 1939 by Richard Baltzly and Johannes S. Buck, 2,5-DMA's psychoactive properties were later explored by Shulgin.[4] His investigations, detailed in PiHKAL, revealed that while 2,5-DMA itself possessed primarily stimulant and physical effects at the dosages tested, it laid the essential chemical framework for the development of more potent hallucinogens through substitution at the 4-position of the phenyl ring.[4][5] This exploration of the 2,5-dimethoxy substitution pattern was a key advancement in the rational design of psychedelic drugs.[1]
Synthesis of 2,5-DMA Hydrochloride
The synthesis of 2,5-DMA, as described by Shulgin in PiHKAL (entry #54), is a two-step process starting from 2,5-dimethoxybenzaldehyde (B135726). The following protocols are a direct representation of the procedures outlined in his work.[6]
Experimental Protocol: Step 1 - Synthesis of 1-(2,5-dimethoxyphenyl)-2-nitropropene (B7767115)
A solution of 10.0 grams of 2,5-dimethoxybenzaldehyde in 50 mL of glacial acetic acid was treated with 6.8 grams of nitroethane and 4.0 grams of anhydrous ammonium (B1175870) acetate.[6] This mixture was heated on a steam bath for 3 hours. Following the reaction, the solvent and excess reagents were removed under vacuum. The resulting residue was suspended in water and extracted with chloroform (B151607). The combined chloroform extracts were evaporated to yield 11.2 grams of impure 1-(2,5-dimethoxyphenyl)-2-nitropropene. Recrystallization from 75 mL of boiling methanol (B129727) afforded 6.7 grams of the purified product with a melting point of 73-75 °C.[6]
Experimental Protocol: Step 2 - Synthesis of 2,5-Dimethoxyamphetamine (2,5-DMA) Hydrochloride
A solution of 17.0 grams of 1-(2,5-dimethoxyphenyl)-2-nitropropene was prepared in 500 mL of anhydrous diethyl ether.[6] This solution was added gradually to a well-stirred suspension of 12.0 grams of lithium aluminum hydride (LAH) in 700 mL of anhydrous diethyl ether. The reaction mixture was then refluxed for 20 hours. After cooling in an ice bath, the excess LAH was quenched by the careful addition of water. A total of 500 mL of water was added, followed by 300 grams of potassium sodium tartrate and sufficient aqueous sodium hydroxide (B78521) to achieve a pH greater than 9. The ether and aqueous phases were separated, and the ether phase was dried with anhydrous magnesium sulfate. After filtering off the drying agent, the clear ether solution was saturated with anhydrous hydrogen chloride gas. The resulting crystalline precipitate of 2,5-dimethoxyamphetamine hydrochloride was collected by filtration, washed with anhydrous diethyl ether, and dried to a constant weight of 16.3 grams.[6] Recrystallization from ethanol (B145695) can be performed for further purification, yielding a product with a melting point of 114-116 °C.[6]
Quantitative Data Summary
The following tables provide a structured summary of the quantitative data associated with the synthesis and bioassay of 2,5-DMA as reported by Alexander Shulgin.
Table 1: Synthesis of 2,5-DMA Hydrochloride - Reactants and Products
| Step | Reactant | Molar Mass ( g/mol ) | Amount Used | Product | Molar Mass ( g/mol ) | Yield |
| 1 | 2,5-Dimethoxybenzaldehyde | 166.17 | 10.0 g | 1-(2,5-dimethoxyphenyl)-2-nitropropene | 223.22 | 6.7 g (purified) |
| Nitroethane | 75.07 | 6.8 g | ||||
| Anhydrous Ammonium Acetate | 77.08 | 4.0 g | ||||
| 2 | 1-(2,5-dimethoxyphenyl)-2-nitropropene | 223.22 | 17.0 g | 2,5-Dimethoxyamphetamine HCl | 231.71 | 16.3 g |
| Lithium Aluminum Hydride | 37.95 | 12.0 g |
Table 2: Bioassay of 2,5-DMA Hydrochloride - Dosage and Effects
| Dosage (Oral) | Duration of Effects | Onset | Plateau | Offset | After-effects |
| 80 - 160 mg | 6 - 8 hours | Not specified | Not specified | Not specified | Not specified |
Source: PiHKAL, Entry #54[6]
Bioassay and Subjective Effects
Shulgin's methodology for bioassay was a cautious and systematic process of self-experimentation, often in the company of a small, trusted group of individuals.[4][7] This involved starting with sub-threshold doses and gradually increasing the dosage in subsequent trials until psychoactive effects were noted. The qualitative nature of these experiences was meticulously documented using the Shulgin Rating Scale.
In the case of 2,5-DMA, Shulgin reported that at a dose of 80 mg of the hydrochloride salt, the effects were primarily physical, including tremors and cardiovascular stimulation, with no significant sensory or psychedelic experiences.[5] Other reports have noted stimulant-like effects at doses as low as 50 mg.[6] The general consensus from Shulgin's work is that 2,5-DMA is not a notable psychedelic on its own.[4][8]
Mandatory Visualizations
Logical Relationship: The Genesis of the DOx Series from 2,5-DMA
The primary historical and scientific significance of 2,5-DMA lies in its role as a precursor to the more potent 4-substituted 2,5-dimethoxyamphetamines, collectively known as the DOx series. The following diagram illustrates this crucial relationship.
Caption: The synthetic pathway from 2,5-DMA to the potent DOx series of psychedelics.
Experimental Workflow: From Synthesis to Bioassay
The following diagram outlines the general experimental workflow that Alexander Shulgin would have employed in his investigation of a new phenethylamine (B48288) compound like 2,5-DMA, from initial synthesis to the final bioassay.
Caption: Shulgin's typical experimental workflow for phenethylamine synthesis and bioassay.
Signaling Pathway: 2,5-DMA at the 5-HT2A Receptor
2,5-DMA is a partial agonist at the serotonin (B10506) 5-HT2A receptor, which is the primary target for classic psychedelic drugs.[6] The diagram below illustrates the canonical Gq-coupled signaling pathway initiated by the activation of this receptor.
References
- 1. reddit.com [reddit.com]
- 2. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychedelicreview.com [psychedelicreview.com]
- 5. Sciencemadness Discussion Board - A foray into phenethylamines of the Shulgin kind - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. transformpress.com [transformpress.com]
- 7. Alexander_Shulgin [chemeurope.com]
- 8. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Psychedelic Amphetamines: A Technical Guide to (+)-2,5-Dimethoxyamphetamine and the DOx Series
For Immediate Release
This technical guide provides an in-depth exploration of the chemical relationship, pharmacological properties, and underlying signaling mechanisms of (+)-2,5-Dimethoxyamphetamine (2,5-DMA) and its potent, 4-substituted derivatives, collectively known as the DOx series. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic hallucinogens and their potential therapeutic applications.
Introduction: The Structural Lineage
This compound (2,5-DMA) serves as the foundational scaffold for the DOx series of psychedelic compounds.[1] While 2,5-DMA itself exhibits weak psychedelic activity in humans, the introduction of a substituent at the 4-position of the phenyl ring dramatically enhances its potency and modifies its pharmacological profile.[2] This series includes well-known compounds such as DOM (4-methyl), DOB (4-bromo), and DOI (4-iodo), each possessing unique characteristics in terms of potency, duration of action, and receptor interaction.[3] The core chemical relationship is a classic example of structure-activity relationship (SAR) studies, where systematic modification of a parent compound leads to a family of analogs with a wide spectrum of biological activities.
Quantitative Pharmacological Data
The primary molecular target for the psychedelic effects of the DOx series is the serotonin (B10506) 2A receptor (5-HT2A). The affinity (Ki) and functional potency (EC50) of these compounds at the 5-HT2A receptor are critical determinants of their psychedelic activity. The following tables summarize key quantitative data for 2,5-DMA and representative members of the DOx series.
Table 1: Receptor Binding Affinities (Ki) at the Human 5-HT2A Receptor
| Compound | 4-Substituent | Ki (nM) | Reference(s) |
| 2,5-DMA | -H | 2502 | [1] |
| DOM | -CH3 | 533 | [4] |
| DOB | -Br | 59 | [4] |
| DOI | -I | Varies (sub-nanomolar to low nanomolar) | [5] |
| DOET | -C2H5 | 137 | [4] |
Table 2: Functional Potency (EC50) at the Human 5-HT2A Receptor (Inositol Phosphate (B84403) Accumulation)
| Compound | 4-Substituent | EC50 (nM) | Reference(s) |
| 2,5-DMA | -H | 160 - 3548 | [1] |
| DOM | -CH3 | 21.9 | [5] |
| DOI | -I | Low nanomolar | [5] |
Experimental Protocols
Synthesis of 4-Substituted-2,5-dimethoxyamphetamines (DOx Series)
A general synthetic route to the DOx series starting from 2,5-dimethoxybenzaldehyde (B135726) is outlined below. This procedure can be adapted for the synthesis of various 4-substituted analogs.[6]
Methodology:
-
Condensation: 2,5-Dimethoxybenzaldehyde is condensed with nitroethane in the presence of a catalyst (e.g., ammonium (B1175870) acetate) to yield 2,5-dimethoxyphenyl-2-nitropropene.
-
Reduction: The resulting nitropropene is reduced to the corresponding amine, this compound (2,5-DMA), using a reducing agent such as lithium aluminum hydride (LiAlH4).
-
4-Position Substitution: The parent compound, 2,5-DMA, can then be subjected to various electrophilic aromatic substitution reactions to introduce a substituent at the 4-position. For example, bromination with N-bromosuccinimide can yield DOB, and iodination with iodine monochloride can produce DOI.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor using a radiolabeled antagonist, such as [3H]ketanserin.[7]
Methodology:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from a stable cell line (e.g., HEK293 cells) or from brain tissue known to have high receptor density (e.g., rat frontal cortex).
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]ketanserin and a range of concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]ketanserin (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Inositol (B14025) Phosphate (IP) Accumulation Assay for 5-HT2A Receptor Function
This assay measures the functional activity of compounds at the Gq-coupled 5-HT2A receptor by quantifying the accumulation of inositol phosphates, a downstream second messenger.[4][8]
Methodology:
-
Cell Culture and Labeling: Cells expressing the 5-HT2A receptor are cultured and incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Extraction: The reaction is terminated, and the inositol phosphates are extracted from the cells.
-
Chromatographic Separation: The different inositol phosphate isomers (IP1, IP2, IP3) are separated using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in each fraction corresponding to the different inositol phosphates is determined by scintillation counting.
-
Data Analysis: The concentration-response curve for the accumulation of total inositol phosphates is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.
Signaling Pathways
Activation of the 5-HT2A receptor by agonists such as the DOx compounds initiates a signaling cascade through the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+).[9][10]
Conclusion
The relationship between this compound and the DOx series provides a compelling case study in medicinal chemistry and pharmacology. The systematic structural modifications of the 2,5-DMA scaffold have yielded a diverse array of potent 5-HT2A receptor agonists. The quantitative data and experimental protocols presented herein offer a valuable resource for researchers investigating the intricate pharmacology of these compounds and their potential as tools to probe the function of the serotonergic system and as leads for novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,5-Dimethoxy-4-Fluoroethyl-amphetamine (DOEF) - [www.rhodium.ws] [designer-drug.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Spectral Properties of 2,5 Dimethoxy-4-Ethoxyamphetamine and Its Precursors | Office of Justice Programs [ojp.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Quantification of (+)-2,5-Dimethoxyamphetamine in Urine by GC-MS
FOR IMMEDIATE RELEASE
A Comprehensive Protocol for the Sensitive and Selective Quantification of (+)-2,5-Dimethoxyamphetamine in Human Urine using Gas Chromatography-Mass Spectrometry
[City, State] – [Date] – This document provides a detailed protocol for the quantification of this compound ((+)-2,5-DMA), a psychoactive substance, in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the analysis of this compound in a forensic or clinical research setting.
Introduction
This compound is a substituted amphetamine with hallucinogenic properties.[1][2] The accurate and sensitive quantification of 2,5-DMA in biological matrices such as urine is crucial for toxicological investigations, clinical monitoring, and forensic analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and highly specific method for the confirmation and quantification of amphetamines and their derivatives in urine.[3] This protocol outlines a complete workflow, from sample preparation to data analysis, for the reliable determination of (+)-2,5-DMA in urine. The methodology includes a liquid-liquid extraction (LLE) procedure, derivatization to enhance volatility and chromatographic performance, and optimized GC-MS parameters for selective detection.
Experimental Protocol
This protocol is synthesized from established methods for the analysis of amphetamines in urine.[3][4][5][6][7][8][9]
Materials and Reagents
-
This compound hydrochloride standard
-
This compound-d5 (internal standard, IS)
-
Methanol (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Toluene (B28343) (HPLC grade)
-
Heptafluorobutyric anhydride (B1165640) (HFBA)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Deionized water
-
Human urine (drug-free)
Instrumentation
-
Gas chromatograph equipped with a mass selective detector (GC-MS)
-
Capillary column: 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Autosampler
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Heating block or water bath
-
Nitrogen evaporator
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Aliquoting: Transfer 1.0 mL of urine sample into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the internal standard solution ((+)-2,5-DMA-d5, 1 µg/mL in methanol) to each sample, calibrator, and control.
-
Alkalinization: Add 1.0 mL of 1 M NaOH to each tube to adjust the pH to >10. Vortex for 30 seconds. The pH of the biological sample influences the recovery of amphetamines during liquid-liquid extraction.[9]
-
Extraction: Add 5.0 mL of toluene to each tube. Cap and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (toluene) to a clean glass tube.
-
Evaporation: Evaporate the toluene to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
Derivatization is a common step in the GC-MS analysis of amphetamines to improve their volatility and thermal stability.[4]
-
Reagent Addition: To the dried extract, add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).
-
Reaction: Cap the tubes, vortex briefly, and heat at 70°C for 20 minutes.
-
Final Evaporation: After cooling to room temperature, evaporate the derivatization reagents to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate. Transfer the solution to an autosampler vial for GC-MS analysis.
GC-MS Parameters
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (HFBA derivative):
-
(+)-2,5-DMA: Specific quantifying and qualifying ions to be determined from the mass spectrum of the derivatized standard. The mass spectrum of 2,5-DMA is characterized by a base peak at m/z 44 and fragments at m/z 151/152.[2]
-
(+)-2,5-DMA-d5 (IS): Corresponding ions for the deuterated internal standard.
-
Data Presentation
The following tables summarize the expected quantitative performance of the method based on validation data from similar amphetamine analyses.[4][5][6][7][8]
Table 1: Method Validation Parameters
| Parameter | Expected Value |
| Limit of Detection (LOD) | 2 - 10 ng/mL |
| Limit of Quantification (LOQ) | 10 - 25 ng/mL |
| Linearity Range | 25 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Low QC (50 ng/mL) | 85 - 115% | < 15% |
| Mid QC (500 ng/mL) | 90 - 110% | < 10% |
| High QC (1500 ng/mL) | 90 - 110% | < 10% |
Table 3: Recovery
| Analyte | Extraction Recovery |
| This compound | > 85% |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of (+)-2,5-DMA in urine.
Caption: Key logical steps in the GC-MS analysis of derivatized 2,5-DMA.
Conclusion
The described GC-MS protocol provides a reliable and sensitive method for the quantification of this compound in human urine. The combination of a robust liquid-liquid extraction, efficient derivatization, and selective mass spectrometric detection ensures high specificity and accuracy, making it suitable for routine analysis in forensic and clinical laboratories. The provided performance characteristics and workflows offer a comprehensive guide for the implementation and validation of this method.
References
- 1. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS and GC-IRD studies on dimethoxyamphetamines (DMA): regioisomers related to 2,5-DMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Serial capillary gas chromatography/Fourier transform infrared spectrometry/mass spectrometry (GC/IR/MS): qualitative and quantitative analysis of amphetamine, methamphetamine, and related analogues in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. greenpub.org [greenpub.org]
- 6. greenpub.org [greenpub.org]
- 7. Development of a simultaneous liquid-liquid extraction and chiral derivatization method for stereospecific GC-MS analysis of amphetamine-type stimulants in human urine using fractional factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamopen.com [benthamopen.com]
Application Notes and Protocols for GC-MS Analysis of 2,5-DMA Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxyamphetamine (2,5-DMA) is a substituted amphetamine that requires derivatization prior to gas chromatography-mass spectrometry (GC-MS) analysis to improve its chromatographic behavior and mass spectral characteristics.[1] Derivatization enhances the volatility and thermal stability of 2,5-DMA, leading to improved peak shape, increased sensitivity, and the generation of characteristic mass fragments suitable for identification and quantification.[2] This document provides detailed application notes and protocols for two common and effective derivatization techniques for 2,5-DMA: acylation with pentafluoropropionic anhydride (B1165640) (PFPA) and silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). A section on chiral derivatization is also included for enantiomeric separation.
Acylation with Pentafluoropropionic Anhydride (PFPA)
Acylation of the primary amine group of 2,5-DMA with PFPA is a robust and widely used derivatization method. The resulting pentafluoropropionyl derivative is more volatile and produces a mass spectrum with characteristic fragments, facilitating unambiguous identification.[1]
Experimental Protocol: PFPA Derivatization
Materials:
-
2,5-DMA standard or sample extract
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (B1210297) (anhydrous)
-
Pyridine (B92270) (optional, as a catalyst)
-
Vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the 2,5-DMA sample is free of water. If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
To the dried sample, add 50 µL of ethyl acetate and 50 µL of PFPA.
-
Cap the vial tightly and heat at 70°C for 20 minutes.
-
-
Evaporation: After cooling to room temperature, remove the excess reagent and solvent by evaporating to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.
Workflow for PFPA Derivatization of 2,5-DMA
Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Silylation with MSTFA is another effective method for derivatizing 2,5-DMA. This reaction replaces the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group, increasing volatility and improving chromatographic performance. The use of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reaction rate.[3]
Experimental Protocol: MSTFA Derivatization
Materials:
-
2,5-DMA standard or sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), optionally with 1% TMCS
-
Pyridine (anhydrous)
-
Vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the 2,5-DMA sample is completely dry.
-
Derivatization Reaction:
-
To the dried sample, add 30 µL of pyridine and 270 µL of MSTFA.
-
Cap the vial tightly and heat at 70°C for 20 minutes.
-
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system. Dilution with an appropriate solvent may be necessary depending on the concentration.
Workflow for MSTFA Derivatization of 2,5-DMA
Chiral Derivatization for Enantiomeric Separation
For applications requiring the separation of 2,5-DMA enantiomers, a chiral derivatizing agent is necessary. This converts the enantiomers into diastereomers, which can then be separated on a standard achiral GC column.
Conceptual Protocol: Chiral Derivatization
A common approach for the chiral derivatization of amphetamines involves the use of a chiral acylating agent such as N-trifluoroacetyl-L-prolyl chloride (l-TPC). The following is a conceptual protocol that can be adapted for 2,5-DMA.
Materials:
-
2,5-DMA standard or sample extract
-
N-trifluoroacetyl-L-prolyl chloride (l-TPC) or other suitable chiral derivatizing agent
-
Anhydrous solvent (e.g., toluene (B28343) or ethyl acetate)
-
Anhydrous base (e.g., pyridine or triethylamine)
-
Vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Dry the 2,5-DMA sample thoroughly.
-
Derivatization Reaction:
-
Dissolve the dried sample in a small volume of anhydrous solvent.
-
Add a slight excess of the chiral derivatizing agent and the anhydrous base.
-
Heat the mixture (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.
-
-
Work-up: After cooling, the reaction mixture may require a work-up step, such as washing with a dilute acid and then water, to remove excess reagents. The organic layer is then dried over anhydrous sodium sulfate.
-
Analysis: The final solution is concentrated and analyzed by GC-MS.
Logical Relationship for Chiral Derivatization
Quantitative Data Summary
The following table summarizes typical quantitative data for the GC-MS analysis of amphetamine-type compounds after derivatization. While specific data for 2,5-DMA may vary, these values provide a general expectation of method performance.
| Derivatization Method | Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| Acylation (PFPA) | Amphetamines | 1.5 - 6.25 ng/mL | ~5 - 10 ng/mL | >90% | [4] |
| Acylation (HFBA) | Amphetamines | Not specified | ~2.5 - 10 ng/mL | Not specified | [5] |
| Silylation (MSTFA) | Amphetamines | Not specified | Not specified | Not specified | [6] |
| Chiral Derivatization | Amphetamines | 120 ng/L | 400 ng/L | 81-99% | [3] |
Note: The limits of detection and quantification are highly dependent on the sample matrix, instrumentation, and specific method parameters. The values presented are for guidance and should be determined experimentally for each specific application.
GC-MS Parameters
The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized 2,5-DMA. Optimization will be required for specific instrumentation and applications.
| Parameter | Setting |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 - 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.2 mL/min |
| Oven Program | Initial temp 80-100°C, hold for 1-2 min; ramp at 10-20°C/min to 280-300°C; hold for 2-5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Conclusion
Derivatization is an essential step for the reliable GC-MS analysis of 2,5-DMA. Both acylation with PFPA and silylation with MSTFA are effective methods for improving the chromatographic and mass spectral properties of this compound. The choice of method may depend on laboratory preference, available reagents, and the specific requirements of the analysis. For enantiomeric separation, chiral derivatization is a necessary additional step. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and implement robust analytical methods for 2,5-DMA.
References
Application Notes and Protocols: In Vitro Receptor Binding Assay for (+)-2,5-Dimethoxyamphetamine (DOM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-2,5-Dimethoxyamphetamine (DOM) is a substituted amphetamine known for its psychedelic effects, which are primarily mediated through its interaction with serotonin (B10506) receptors.[1][2][3] Understanding the binding affinity of DOM for its primary molecular target is crucial for elucidating its pharmacological profile and for the development of novel therapeutics. The primary target for the psychedelic effects of DOM and related compounds is the serotonin 2A (5-HT2A) receptor.[1][2][4][5][6] This document provides a detailed protocol for a competitive in vitro radioligand binding assay to determine the binding affinity (Ki) of DOM for the human 5-HT2A receptor.
Principle of the Assay
This protocol describes a competitive binding assay, a fundamental technique used to determine the affinity of an unlabeled compound (the "competitor," in this case, DOM) for a specific receptor.[7] The assay measures the ability of increasing concentrations of the unlabeled compound to displace a radiolabeled ligand (a molecule with a radioactive isotope attached) that has a known high affinity for the receptor. The concentration of the competitor that displaces 50% of the radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[8][9]
Quantitative Data Summary
The binding affinity of this compound (DOM) has been characterized at several serotonin receptor subtypes. The data presented below is a summary of reported inhibition constants (Ki) from in vitro studies. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Source |
| This compound (DOM) | 5-HT2A | 533 | [10] |
| This compound (DOM) | 5-HT1 | 1020 | [11] |
| This compound (DOM) | 5-HT2 | 5200 | [11] |
| 2,5-DMA | α1A | 2100 - 7400 | [1] |
Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[5][12][13] Upon agonist binding, such as DOM, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Protocol: Competitive Radioligand Binding Assay
Materials and Reagents
-
Receptor Source: Commercially available cell membranes prepared from a stable cell line (e.g., CHO-K1 or HEK293) expressing the recombinant human 5-HT2A receptor.[14] Alternatively, rat frontal cortex can be used as a native tissue source.[10]
-
Radioligand: [3H]Ketanserin (a high-affinity 5-HT2A antagonist).
-
Competitor: this compound (DOM).
-
Non-specific Binding Control: A high concentration of a known 5-HT2A ligand, such as unlabeled Ketanserin or Mianserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microfilter plates with glass fiber filters (e.g., GF/B).
-
Cell harvester.
-
Microplate scintillation counter.
-
Polyethyleneimine (PEI) solution (0.5%).
Experimental Workflow
Caption: Workflow for Competitive Radioligand Binding Assay.
Detailed Procedure
-
Plate Pre-treatment: To reduce non-specific binding of the radioligand to the filter material, pre-soak the wells of the 96-well filter plate with 0.5% polyethyleneimine for at least 30 minutes at room temperature.[10] Aspirate the PEI solution before adding assay components.
-
Assay Setup: Prepare the following in a 96-well assay plate for a final volume of 200 µL per well. It is recommended to perform all determinations in triplicate.
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]Ketanserin (at a final concentration close to its Kd, e.g., 0.5 nM), and 100 µL of the receptor membrane suspension.[12][13]
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled Ketanserin (e.g., 1 µM final concentration), 50 µL of [3H]Ketanserin, and 100 µL of the receptor membrane suspension.[13]
-
Competitive Binding: 50 µL of DOM at various concentrations (e.g., a serial dilution from 10^-10 M to 10^-4 M), 50 µL of [3H]Ketanserin, and 100 µL of the receptor membrane suspension.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes to allow the binding to reach equilibrium.[13]
-
Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[12]
-
Counting: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity in counts per minute (CPM) using a microplate scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC50:
-
For each concentration of DOM, calculate the percentage of specific binding relative to the control (total binding wells).
-
Plot the percentage of specific binding against the logarithm of the DOM concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([3H]Ketanserin).
-
Kd is the dissociation constant of the radioligand for the 5-HT2A receptor.
-
-
Conclusion
This competitive radioligand binding assay provides a robust and quantitative method for determining the binding affinity of this compound for the human 5-HT2A receptor. The resulting Ki value is a critical parameter for characterizing the pharmacological profile of DOM and for comparing its potency with other serotonergic compounds. Accurate determination of binding affinities is an essential step in drug discovery and neuroscience research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects | Department of Pharmaceutical Sciences | University of Basel [pharma.unibas.ch]
- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex [frontiersin.org]
- 6. communities.springernature.com [communities.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,5-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Assessing (+)-2,5-Dimethoxyamphetamine Effects in Rodents Using the Head-Twitch Response Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The head-twitch response (HTR) is a rapid, rotational head movement observed in rodents following the administration of serotonergic psychedelics. This behavioral assay serves as a reliable preclinical model to assess the in vivo effects of 5-HT2A receptor agonists, such as (+)-2,5-Dimethoxyamphetamine (DOI). The frequency of head twitches is strongly correlated with the hallucinogenic potency of compounds in humans, making the HTR a valuable tool in drug discovery and neuroscience research for screening potential psychedelic or antipsychotic drugs.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing the HTR model to evaluate the effects of DOI.
Mechanism of Action
The head-twitch response induced by DOI is primarily mediated by the activation of serotonin (B10506) 5-HT2A receptors.[5][6][7] These receptors are Gq/11-coupled and their activation by an agonist like DOI initiates a downstream signaling cascade.[1][8] While the 5-HT2A receptor is the principal mediator, other receptors, such as the 5-HT2C and 5-HT1A receptors, can modulate the expression of the HTR.[5][7][9][10] For instance, activation of 5-HT2C receptors can inhibit the DOI-induced HTR, while 5-HT1A receptor agonists have also been shown to attenuate the response.[5][7][9][10]
Signaling Pathway of DOI-Induced Head-Twitch Response
Caption: Signaling pathway of DOI-induced head-twitch response.
Data Presentation
The following tables summarize quantitative data on the dose-dependent effects of DOI on the head-twitch response in different rodent strains.
Table 1: Dose-Response of DOI-Induced Head-Twitches in C57BL/6J and DBA/2J Mice [5]
| DOI Dose (mg/kg) | Mean HTR (C57BL/6J) | Mean HTR (DBA/2J) |
|---|---|---|
| 0.1 | ~5 | ~8 |
| 0.2 | ~10 | ~15 |
| 0.4 | ~20 | ~35* |
| 0.8 | ~30 | ~50* |
| 1.6 | ~35 | ~60* |
| 3.2 | ~38 | ~64* |
| 6.4 | ~35 | ~62* |
| 12.8 | ~30 | ~55* |
- Indicates a significant difference between strains (p<0.05).
Table 2: Dose-Response of Racemic DOI-Induced Head-Twitches in Mice [11]
| DOI Dose (mg/kg) | Mean HTR Count |
|---|---|
| 1 | ~25 |
| 3 | ~45 |
| 10 | ~35 |
Table 3: Dose-Response of DOI-Induced Head-Twitches in Male Rats [12]
| DOI Dose (mg/kg) | Mean HTR Count |
|---|---|
| 0.3125 | ~5 |
| 0.625 | ~15 |
| 1.25 | ~30* |
| 2.5 | ~45** |
- p < 0.05, ** p < 0.001 compared to vehicle.
Experimental Protocols
This section outlines the methodologies for conducting HTR experiments.
Experimental Workflow
Caption: General experimental workflow for the HTR assay.
Materials
-
Animals: Male C57BL/6J mice (8-12 weeks old) are commonly used. Other strains or rat species can also be utilized.[5][9]
-
Test Substance: this compound (DOI) hydrochloride dissolved in 0.9% saline.
-
Vehicle: 0.9% saline.
-
Test Arena: A transparent cylindrical container (e.g., 20 cm diameter, 25 cm height).
-
Data Collection System:
Procedure
-
Animal Acclimation: House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.
-
Habituation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 30 minutes. Place each animal individually into the test arena for a 10-15 minute habituation period before drug administration.
-
Drug Administration: Administer DOI or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[1][13] The volume of injection should be consistent across all animals (e.g., 10 ml/kg).
-
Observation Period: Immediately after injection, return the animal to the test arena. The observation period typically lasts for 30 to 120 minutes.[1][7]
-
Data Collection:
-
Manual Scoring: Two trained observers, blind to the experimental conditions, should independently count the number of head twitches. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not associated with grooming or sniffing.[2][13] The counts from the two observers are then averaged.
-
Automated Scoring (Magnetometer): A small magnet is affixed to the animal's head prior to the experiment. The animal is placed in a chamber surrounded by a magnetometer coil. The system detects and records the rapid head movements characteristic of the HTR.[1][15]
-
Automated Scoring (Video Analysis): High-resolution video recordings of the animal's behavior are analyzed using specialized software, often employing deep learning algorithms (e.g., DeepLabCut), to automatically detect and quantify head twitches.[12][14][16]
-
-
Data Analysis: The total number of head twitches is recorded for each animal. The data can be analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the effects of different doses of DOI with the vehicle control group. Dose-response curves can be generated to determine the ED50 value.[1][12]
Considerations and Troubleshooting
-
Dose-Response Curve: DOI often exhibits a biphasic or inverted U-shaped dose-response curve for HTR induction.[2] It is crucial to test a wide range of doses to accurately characterize the compound's effect.
-
Animal Strain: Different rodent strains can exhibit varying sensitivities to DOI-induced HTR.[5] It is important to be consistent with the strain used within a study.
-
Observer Bias: For manual scoring, ensuring that observers are well-trained and blind to the treatment conditions is critical to minimize bias.
-
Automated Systems: While automated systems can increase throughput and reduce observer bias, they require careful validation to ensure accuracy in detecting HTRs and distinguishing them from other behaviors like grooming.[13]
By following these detailed protocols and considering the key aspects of the HTR model, researchers can effectively assess the in vivo effects of DOI and other 5-HT2A receptor agonists.
References
- 1. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 7. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications | MDPI [mdpi.com]
- 10. Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Establishing a Drug Discrimination Paradigm for (+)-2,5-Dimethoxyamphetamine (DOM) in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: Drug discrimination paradigms are powerful behavioral assays used to characterize the subjective effects of psychoactive drugs in animals. By training an animal to associate the interoceptive effects of a specific drug with a particular behavioral response, researchers can investigate the pharmacological mechanisms of action, assess the abuse liability of novel compounds, and screen for potential therapeutic agents. These application notes provide a detailed protocol for establishing a drug discrimination paradigm in rats using (+)-2,5-Dimethoxyamphetamine (DOM), a classic hallucinogen. The discriminative stimulus effects of DOM are primarily mediated by the serotonergic system, making it a valuable tool for studying 5-HT receptor function.
Experimental Protocols
Animal Subjects and Housing
Male Wistar or Sprague-Dawley rats are commonly used for this paradigm. Upon arrival, animals should be single-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum initially, but food will be restricted during the behavioral training to motivate operant responding. Body weight should be monitored daily to maintain approximately 85-90% of their free-feeding weight. All procedures must be in accordance with the guidelines for the care and use of laboratory animals.
Apparatus
Standard two-lever operant conditioning chambers housed within sound-attenuating and ventilated enclosures are required.[1] Each chamber should be equipped with:
-
Two response levers.
-
A food pellet dispenser that delivers a reinforcer (e.g., 45 mg sucrose (B13894) or grain-based pellets) into a receptacle located between the two levers.[1]
-
Stimulus lights located above each lever.
-
A house light for general illumination.
-
A computer interface for controlling the experimental parameters and recording data.
Habituation and Magazine Training
Before discrimination training, rats undergo habituation and magazine training to acclimate them to the operant chambers and to associate the sound of the food dispenser with the delivery of a food pellet.[1]
-
Place the rat in the operant chamber for 30-minute sessions daily.
-
During these sessions, food pellets are delivered non-contingently on a variable time (VT) schedule (e.g., VT 60 seconds).[1]
-
This phase continues until the rat reliably approaches and consumes the food pellet immediately after it is dispensed.
Lever Press Training (Shaping)
Following magazine training, rats are trained to press the levers for reinforcement.
-
Introduce the levers into the chamber.
-
Initially, reinforce successive approximations to a lever press (e.g., approaching, touching, and finally pressing the lever). This is often done through a process called "shaping."
-
Once the rat reliably presses a lever, switch to a continuous reinforcement (CRF) schedule, where every lever press is rewarded.
-
Gradually increase the response requirement to a fixed-ratio (FR) schedule, such as FR-10 (10 presses for one reward), for both levers.[1]
Drug Discrimination Training
This is the core phase where rats learn to discriminate between the effects of DOM and saline.
-
Drug Administration: Administer either this compound (DOM) or saline via intraperitoneal (IP) injection 15-30 minutes before placing the rat in the operant chamber.[1][2]
-
Lever Assignment: For half of the rats, the left lever is designated as the "drug-correct" lever and the right as the "saline-correct" lever. For the other half, the lever assignments are reversed to counterbalance any potential side bias.[2]
-
Training Sessions:
-
On days when DOM is administered (e.g., 1.5 mg/kg, IP), only responses on the drug-correct lever are reinforced.[3]
-
On days when saline is administered, only responses on the saline-correct lever are reinforced.
-
The administration of DOM and saline should be in a pseudo-random order, with no more than two consecutive days of the same injection.[4]
-
-
Acquisition Criteria: Training continues until the rats reliably respond on the correct lever. The criterion for acquisition is typically achieving ≥80% correct responses on the first completed FR of the session for at least 8 out of 10 consecutive sessions.[2]
Testing Sessions
Once the discrimination is acquired, testing sessions can be conducted to evaluate the effects of novel compounds or different doses of DOM.
-
Generalization Tests: To determine if a novel compound produces DOM-like effects, different doses of the test drug are administered prior to the session. During these test sessions, responding on either lever is reinforced to avoid extinguishing the discrimination. Full generalization is typically defined as ≥80% of responses on the DOM-correct lever.[5][6]
-
Antagonism Tests: To identify the receptor mechanisms mediating the discriminative stimulus effects of DOM, a potential antagonist is administered prior to the administration of the training dose of DOM. A successful antagonism would result in a shift of responding from the DOM-correct lever to the saline-correct lever.
-
Dose-Response Curves: To characterize the potency of DOM or a test compound, a range of doses is tested to generate a dose-response curve.[1]
-
Schedule: Test sessions are typically interspersed with training sessions to maintain the baseline discrimination performance.[1]
Data Presentation
Table 1: Quantitative Data for DOM Drug Discrimination Paradigm
| Parameter | Value | Reference |
| Training Dose of DOM | 1.5 mg/kg, IP | [3] |
| Alternative Training Dose | 0.75 mg/kg (R-DOM) | [7] |
| Pre-session Injection Interval | 15-30 minutes | [1][2] |
| Reinforcement Schedule | Fixed-Ratio (FR), e.g., FR-10 | [1] |
| Acquisition Criterion | ≥80% correct responding | [2] |
| Full Generalization Criterion | ≥80% drug-lever responding | [5][6] |
| Partial Generalization | 21-79% drug-lever responding | [6] |
| No Generalization | ≤20% drug-lever responding | [6] |
Table 2: Generalization and Antagonism of the DOM Discriminative Stimulus
| Compound | Effect | Conclusion | Reference |
| Mescaline | Full Generalization | Shares similar subjective effects with DOM. | [3] |
| DOET | Full Generalization | Shares similar subjective effects with DOM. | [3] |
| (+)-Amphetamine | No Generalization | DOM's subjective effects are distinct from stimulants. | [3][8] |
| Methylphenidate | No Generalization | DOM's subjective effects are distinct from stimulants. | [3] |
| Cinanserin (5-HT antagonist) | Complete Blockade | DOM's effects are mediated by serotonin (B10506) receptors. | [3] |
| Methysergide (5-HT antagonist) | Complete Blockade | DOM's effects are mediated by serotonin receptors. | [3] |
| Haloperidol (Dopamine antagonist) | No Blockade | DOM's effects are not primarily mediated by dopamine (B1211576) receptors. | [3] |
Mandatory Visualizations
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The discriminative stimulus properties of 2,5-dimethoxy-4-methylamphetamine (DOM): differentiation from amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Varenicline serves as the training stimulus in the drug discriminated goal-tracking task with rats: Initial evaluation of potential neuropharmacological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the discriminative stimulus properties of R-2,5-dimethoxy-4-methylamphetamine (R-DOM) and S-amphetamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MDA and DOM: substituted amphetamines that do not produce amphetamine-like discriminative stimuli in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays for 5-HT2A Receptor Activation by (+)-2,5-Dimethoxy-4-bromoamphetamine (DOB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin (B10506) 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a pivotal target in the development of therapeutics for a spectrum of neuropsychiatric disorders. Activation of the 5-HT2A receptor, which is primarily coupled to the Gq/11 signaling pathway, stimulates phospholipase C (PLC). This enzymatic activity leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium (Ca2+) and accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, serve as robust and quantifiable indicators of receptor activation.
(+)-2,5-Dimethoxy-4-bromoamphetamine (DOB) is a potent and selective agonist of the 5-HT2A receptor, widely utilized as a research tool to investigate the receptor's function and downstream signaling. These application notes provide detailed protocols for two primary cell-based functional assays to characterize the activation of the 5-HT2A receptor by DOB: a Calcium Flux Assay and an Inositol Monophosphate (IP1) Accumulation Assay.
Data Presentation
The following tables summarize quantitative data for the potency and efficacy of (+)-DOB and the structurally related agonist, (±)-DOI, at the human 5-HT2A receptor in cell-based functional assays. This data is compiled from various sources to provide a comparative overview.
Table 1: Potency (EC50) and Efficacy (Emax) of DOB and DOI in Calcium Flux Assays
| Compound | Cell Line | Assay Type | EC50 (nM) | Emax (% of 5-HT response) | Reference |
| (+)-2,5-Dimethoxy-4-bromoamphetamine (DOB) | NIH-3T3 (human 5-HT2A) | Calcium Flux | Not explicitly stated, but active | Not explicitly stated | [1] |
| (±)-2,5-Dimethoxy-4-iodoamphetamine (DOI) | CHO (human 5-HT2A) | Calcium Flux | ~10 | Not explicitly stated | [2] |
| (±)-2,5-Dimethoxy-4-iodoamphetamine (DOI) | HEK-293 (human 5-HT2A) | Calcium Flux | 1.0 | Not explicitly stated | [3] |
Table 2: Potency (EC50) and Efficacy (Emax) of DOB and DOI in IP1 Accumulation Assays
| Compound | Cell Line | Assay Type | EC50 (nM) | Emax (% of 5-HT response) | Reference |
| (+)-2,5-Dimethoxy-4-bromoamphetamine (DOB) | Not specified | IP-1 Accumulation | Not specified | Not specified | |
| (±)-2,5-Dimethoxy-4-iodoamphetamine (DOI) | HEK293 (human 5-HT2A) | IP-1 Accumulation | 5.0 | Not explicitly stated | [4] |
| (±)-2,5-Dimethoxy-4-iodoamphetamine (DOI) | HEK-293 (human 5-HT2A) | IP-1 Accumulation | ~40 | ~85-95% | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: 5-HT2A Receptor Gq Signaling Pathway activated by (+)-DOB.
Caption: Experimental workflow for a Calcium Flux Assay.
Caption: Experimental workflow for an IP1 Accumulation Assay.
Experimental Protocols
Calcium Flux Assay
This protocol outlines a method for measuring intracellular calcium mobilization following 5-HT2A receptor activation by (+)-DOB using a fluorescent calcium indicator.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., 400 µg/ml G418).
-
Assay Plates: Black, clear-bottom 96-well or 384-well microplates.
-
Calcium Indicator Dye: Fluo-4 AM or Calcium 6 Assay Kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: (+)-2,5-Dimethoxy-4-bromoamphetamine (DOB).
-
Reference Agonist: Serotonin (5-HT).
-
Instrumentation: Fluorescence plate reader with an injection system (e.g., FLIPR).
Protocol:
-
Cell Plating:
-
The day before the assay, harvest the 5-HT2A expressing cells.
-
Seed the cells into the assay plates at a density of 20,000-50,000 cells per well.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. For Fluo-4 AM, a final concentration of 1-5 µM is typical.
-
Aspirate the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of (+)-DOB and the reference agonist (5-HT) in assay buffer. A typical starting concentration for DOB might be 10 µM, followed by a 1:10 dilution series.
-
-
Agonist Addition and Signal Detection:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Initiate the kinetic read, which typically involves a baseline fluorescence measurement for 10-20 seconds.
-
Automatedly add the diluted compounds to the respective wells and continue to measure the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The fluorescence intensity change over time is recorded for each well.
-
Determine the peak fluorescence response for each well after compound addition.
-
Normalize the data, with vehicle control wells representing 0% activation and a maximal concentration of 5-HT representing 100% activation.
-
Plot the normalized response against the log concentration of (+)-DOB and fit the curve to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Inositol Monophosphate (IP1) Accumulation Assay
This protocol describes the measurement of IP1 accumulation as a downstream indicator of 5-HT2A receptor activation by (+)-DOB using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Culture Medium: As described for the Calcium Flux Assay.
-
Assay Plates: White, solid-bottom 96-well or 384-well microplates.
-
Reagents: IP-One HTRF® Assay Kit (or similar).
-
Stimulation Buffer: Provided in the assay kit, typically containing Lithium Chloride (LiCl).
-
Test Compound: (+)-2,5-Dimethoxy-4-bromoamphetamine (DOB).
-
Reference Agonist: Serotonin (5-HT).
-
Instrumentation: HTRF®-compatible plate reader.
Protocol:
-
Cell Plating:
-
Seed cells as described in the calcium flux protocol.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of (+)-DOB and the reference agonist (5-HT) in the stimulation buffer.
-
-
Cell Stimulation:
-
Aspirate the culture medium from the cell plates.
-
Add the diluted compound solutions to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Cell Lysis and IP1 Detection:
-
Follow the manufacturer's instructions for the IP-One HTRF® Assay Kit. This typically involves adding the HTRF conjugates (IP1-d2 and anti-IP1 cryptate) directly to the stimulated cells after lysis.
-
Incubate the plate for 1 hour at room temperature to allow for the competitive immunoassay to reach equilibrium.
-
-
Measurement:
-
Read the plate on an HTRF®-compatible plate reader, measuring fluorescence emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF® ratio for each well (Acceptor signal / Donor signal) * 10,000. The signal is inversely proportional to the amount of IP1 produced.
-
Normalize the data, with vehicle control wells representing 0% activation and a maximal concentration of 5-HT representing 100% activation.
-
Plot the percent activation against the log concentration of (+)-DOB and fit the curve to determine the EC50 and Emax values.
-
References
- 1. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling (+)-2,5-Dimethoxyamphetamine for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for the radiolabeling of (+)-2,5-Dimethoxyamphetamine (DOM) analogs and their application in in vivo imaging studies. While a specific protocol for the direct radiolabeling of DOM with common positron-emitting radionuclides such as Carbon-11 or Fluorine-18 is not extensively detailed in publicly available literature, this guide leverages established methodologies for structurally similar compounds to provide a robust framework for researchers. The protocols cover precursor synthesis, radiolabeling, quality control, and in vivo Positron Emission Tomography (PET) imaging procedures. Quantitative data from related studies are presented to offer expected benchmarks for radiochemical yield and specific activity. Visual workflows are included to clearly delineate the experimental processes.
Introduction
This compound, a substituted amphetamine, is a classical psychedelic known for its agonistic activity at the serotonin (B10506) 5-HT2A receptor. The development of radiolabeled DOM or its analogs for in vivo imaging techniques like PET would enable non-invasive quantification and localization of 5-HT2A receptors in the brain. This could provide invaluable insights into the neurobiology of psychedelic action, receptor occupancy of novel therapeutics, and the pathophysiology of various neuropsychiatric disorders. This application note details a representative protocol based on the radioiodination of the closely related analog 4-iodo-2,5-dimethoxyamphetamine (DOI) and provides a general framework for PET imaging studies.
Experimental Protocols
Radiolabeling of a DOM Analog: A Representative Protocol
The following protocol is based on the radioiodination of DOI, a potent 5-HT2A receptor agonist structurally very similar to DOM. This method can be adapted for labeling with other radionuclides with appropriate modifications to the precursor and reaction conditions.
1.1. Precursor Synthesis: N-Trifluoroacetyl-2,5-dimethoxyamphetamine
To prevent side-reactions at the amine functional group during radioiodination, it is often necessary to protect it.
-
Materials : this compound, Trifluoroacetic anhydride (B1165640), Dichloromethane, Silica (B1680970) gel for column chromatography.
-
Procedure :
-
Dissolve this compound in dichloromethane.
-
Add trifluoroacetic anhydride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-trifluoroacetylated precursor.
-
1.2. Radioiodination of the Precursor to yield [¹²³I]DOI
This procedure utilizes Iodine-123, a single-photon emission computed tomography (SPECT) isotope. The principles are applicable to other electrophilic radiohalogenations.
-
Materials : N-Trifluoroacetyl-2,5-dimethoxyamphetamine precursor, Sodium [¹²³I]iodide, Chloramine-T, Sodium metabisulfite, HPLC system with a reverse-phase column, sterile water for injection, ethanol (B145695).
-
Procedure :
-
Dissolve the precursor in a suitable solvent (e.g., ethanol or acetic acid).
-
Add the Na[¹²³I]iodide solution.
-
Initiate the reaction by adding a fresh solution of Chloramine-T.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
Quench the reaction with an aqueous solution of sodium metabisulfite.
-
Inject the crude reaction mixture onto a semi-preparative HPLC system for purification.
-
Collect the fraction corresponding to the radiolabeled product.
-
Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation.
-
If necessary, deprotect the amine group using acidic or basic hydrolysis. However, direct radioiodination of the free amine of 2,5-dimethoxyamphetamine (B1679032) has also been reported to be successful.[1]
-
Formulate the final product in a sterile solution, typically saline with a small percentage of ethanol, for in vivo administration.
-
1.3. Quality Control
-
Radiochemical Purity : Determined by analytical reverse-phase HPLC with a radiation detector. The retention time of the product should match that of a non-radioactive standard.
-
Specific Activity : Calculated by dividing the total radioactivity of the final product by the total mass of the compound.
-
Sterility and Endotoxin Testing : Essential for any product intended for in vivo use.
In Vivo PET Imaging Protocol (General)
The following is a general protocol for preclinical PET imaging in rodents and can be adapted for a novel radiolabeled DOM analog.
-
Animal Preparation :
-
Fast animals (e.g., rats or mice) for 4-6 hours prior to the scan to reduce background signal.
-
Anesthetize the animal using isoflurane (B1672236) (1-2% in oxygen).
-
Place a tail-vein catheter for radiotracer administration.
-
-
Image Acquisition :
-
Position the anesthetized animal in the PET scanner.
-
Perform a transmission scan (using a CT or a rotating radioactive source) for attenuation correction.
-
Administer the radiolabeled compound via the tail-vein catheter as a bolus injection.
-
Acquire dynamic or static emission data for a predefined duration (e.g., 60-90 minutes).
-
-
Image Reconstruction and Analysis :
-
Reconstruct the PET data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).
-
Correct the data for attenuation, scatter, and radioactive decay.
-
Co-register the PET images with the anatomical (CT or MRI) images.
-
Define regions of interest (ROIs) on the brain and other organs to generate time-activity curves.
-
Calculate Standardized Uptake Values (SUVs) for quantitative analysis of radiotracer distribution.
-
Data Presentation
Quantitative data from the development of a radiotracer are crucial for assessing its suitability for in vivo imaging.
| Parameter | Typical Target Value | Reference (for [¹²⁵I]DOI) |
| Radiochemical Yield | > 20% | ~80%[1] |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) | ~40.7 TBq/mmol (~1100 Ci/mmol)[1] |
| Radiochemical Purity | > 95% | > 99% |
| Molar Activity | > 37 GBq/µmol | Not reported |
Visualizations
Experimental Workflows
Caption: Overall experimental workflow from radiosynthesis to in vivo imaging.
Logical Relationships in Protocol Development
Caption: Logical relationships in the development of a radiolabeling protocol.
References
Application of (+)-2,5-Dimethoxyamphetamine in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(+)-2,5-Dimethoxyamphetamine (DOM) is a substituted amphetamine and a potent agonist of the serotonin (B10506) 5-HT2A receptor. Emerging research has highlighted the significant anti-inflammatory properties of 5-HT2A receptor agonists, positioning DOM as a valuable pharmacological tool for investigating neuroinflammatory processes. Neuroinflammation is a key component in the pathophysiology of various neurological disorders, including neurodegenerative diseases, traumatic brain injury, and psychiatric conditions. The study of DOM in this context can elucidate the role of the serotonergic system in modulating immune responses within the central nervous system (CNS).
The primary mechanism of DOM's anti-inflammatory action is believed to be mediated through its agonism at 5-HT2A receptors on glial cells, particularly microglia, the resident immune cells of the brain. Activation of these receptors can lead to the suppression of pro-inflammatory signaling pathways, thereby reducing the production and release of inflammatory mediators.
Key Research Applications:
-
Investigation of Neuroinflammatory Pathways: DOM can be utilized to probe the involvement of the 5-HT2A receptor in modulating neuroinflammatory cascades. By observing the effects of DOM on inflammatory markers, researchers can dissect the signaling pathways downstream of 5-HT2A receptor activation.
-
Therapeutic Potential Assessment: The anti-inflammatory effects of DOM and its analogs suggest a potential therapeutic avenue for neuroinflammatory and neurodegenerative diseases. Studies using DOM in animal models of these conditions can provide proof-of-concept for the development of novel 5-HT2A receptor-targeted therapies.
-
Microglial Phenotype Modulation: DOM can be used to study the modulation of microglial activation states. By assessing changes in microglial morphology and the expression of activation markers, researchers can understand how serotonergic signaling influences the switch between pro-inflammatory and anti-inflammatory microglial phenotypes.
Quantitative Data Summary
The following tables summarize the quantitative effects of the potent 5-HT2A agonist (R)-DOI, a close structural and functional analog of DOM, on the expression of key inflammatory mediators. These studies demonstrate the significant anti-inflammatory potential of 5-HT2A receptor activation in models of inflammation.
Table 1: Effect of (R)-DOI on TNF-α-induced Pro-inflammatory Gene Expression in Mouse Aortic Arch
| Treatment Group | Dose (mg/kg) | MCP-1 Expression (Fold Change vs. Control) | IL-6 Expression (Fold Change vs. Control) | IL-1β Expression (Fold Change vs. Control) |
| Saline + Saline | - | 1.0 | 1.0 | 1.0 |
| Saline + TNF-α | - | ~15 | ~25 | ~8 |
| (R)-DOI + TNF-α | 0.01 | ~12 | ~20 | ~7 |
| (R)-DOI + TNF-α | 0.1 | ~8 | ~15 | ~5 |
| (R)-DOI + TNF-α | 0.3 | ~2 | ~5 | ~1.5 * |
* Indicates a statistically significant reduction compared to the Saline + TNF-α group. Data is approximated from graphical representations in the cited literature for illustrative purposes.
Table 2: Effect of (R)-DOI on Circulating IL-6 Levels in TNF-α-Treated Mice
| Treatment Group | Dose (mg/kg) | Serum IL-6 (pg/mL) |
| Saline + Saline | - | < 50 |
| Saline + TNF-α | - | ~800 |
| (R)-DOI + TNF-α | 0.1 | < 100 |
| (R)-DOI + TNF-α | 0.3 | < 100 |
* Indicates a statistically significant reduction compared to the Saline + TNF-α group. Data is approximated from graphical representations in the cited literature for illustrative purposes.
Experimental Protocols
Protocol 1: In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice
This protocol describes the induction of neuroinflammation in mice using LPS and subsequent treatment with DOM to assess its anti-inflammatory effects.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (DOM)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Antibodies for immunohistochemistry (e.g., anti-Iba1, anti-CD68)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Grouping: Randomly divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, DOM + LPS).
-
DOM Administration: Dissolve DOM in sterile saline. Administer DOM (e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to LPS administration.
-
LPS Administration: Induce neuroinflammation by administering LPS (e.g., 1-5 mg/kg, i.p.).
-
Tissue Collection: At a designated time point post-LPS injection (e.g., 4, 24, or 72 hours), euthanize mice by an approved method.
-
Brain Extraction: Perfuse mice transcardially with ice-cold PBS. Extract the brain and dissect the region of interest (e.g., hippocampus, prefrontal cortex).
-
Tissue Processing for Cytokine Analysis:
-
Homogenize one hemisphere of the brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for cytokine quantification using ELISA kits according to the manufacturer's instructions.
-
-
Tissue Processing for Immunohistochemistry:
-
Fix the other hemisphere of the brain in 4% paraformaldehyde overnight.
-
Cryoprotect the tissue in 30% sucrose (B13894) solution.
-
Section the brain using a cryostat (e.g., 30 µm sections).
-
Perform immunohistochemical staining for microglial markers Iba1 and CD68 to assess microglial activation.
-
Protocol 2: In Vitro Primary Microglia Culture and DOM Treatment
This protocol details the isolation and culture of primary microglia and their subsequent treatment with DOM to evaluate its direct effects on microglial activation.
Materials:
-
P0-P2 neonatal mouse or rat pups
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (DOM)
-
Reagents for immunocytochemistry (e.g., anti-Iba1 antibody)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Primary Mixed Glial Culture:
-
Isolate cortices from neonatal pups and mechanically dissociate the tissue.
-
Culture the mixed glial cells in T75 flasks with DMEM/F12 medium.
-
Allow the cells to grow to confluence (approximately 7-10 days).
-
-
Microglia Isolation:
-
Separate microglia from the astrocyte layer by gentle shaking of the flasks.
-
Collect the supernatant containing microglia and plate them in appropriate culture vessels.
-
-
Microglia Treatment:
-
Allow the isolated microglia to adhere and rest for 24 hours.
-
Pre-treat the microglia with various concentrations of DOM for 1 hour.
-
Stimulate the microglia with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours).
-
-
Analysis of Inflammatory Response:
-
Cytokine Measurement: Collect the culture supernatant and measure the levels of TNF-α, IL-6, and IL-1β using ELISA.
-
Immunocytochemistry: Fix the cells and perform immunocytochemical staining for Iba1 to assess changes in microglial morphology and activation.
-
Visualizations
Disclaimer: this compound (DOM) is a controlled substance in many jurisdictions. Its acquisition and use in research must comply with all applicable laws and regulations. The provided protocols are intended for use by qualified researchers in appropriate laboratory settings.
Application Notes & Protocols: Use of (+)-2,5-Dimethoxyamphetamine (DOM) as a Probe for Serotonin Receptor Function
For Researchers, Scientists, and Drug Development Professionals December 2025
Introduction
(+)-2,5-Dimethoxyamphetamine (DOM) is a substituted alpha-methylphenethylamine and a classical psychedelic.[1] Structurally, it belongs to a class of compounds recognized for potent agonist activity at serotonin (B10506) 2A (5-HT2A) receptors.[1] Due to its well-characterized pharmacology, particularly its interactions with the 5-HT2 family of receptors (5-HT2A, 5-HT2B, and 5-HT2C), DOM serves as a valuable research tool.[2][3] It is frequently used as a probe to investigate the function and signaling of these receptors, to characterize the properties of novel compounds, and to explore the neurobiological basis of psychedelic effects.[1][4] Activation of 5-HT2A receptors is a primary mechanism for the effects of hallucinogenic drugs.[2]
These application notes provide an overview of DOM's pharmacological profile and detailed protocols for its use in key in vitro and in vivo assays to probe serotonin receptor function.
Pharmacological Profile of DOM
DOM and its analogs primarily interact with 5-HT2 receptor subtypes.[3] It acts as an agonist, initiating intracellular signaling cascades upon binding.[2] Its binding affinity (Ki) and functional potency (EC50) have been characterized at several key serotonin receptors, making it a useful reference compound. While potent at 5-HT2A and 5-HT2C receptors, DOM generally displays weak affinity for other monoaminergic targets like the α1A adrenergic receptor.[5]
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of DOM at human serotonin receptors. Data for related compounds are included for comparison.
Table 1: Binding Affinities (Kᵢ) of DOM and Related Compounds at Serotonin Receptors
| Compound | Receptor | Kᵢ (nM) | Radioligand | Source Tissue/Cell Line |
| DOM-HCl | 5-HT2A | 533 | [³H]Ketanserin | Rat Frontal Cortex |
| DOM | 5-HT2A | Similar to 5-HT | [¹²⁵I]DOI | Recombinant |
| DOM | 5-HT2C | 16 - 19 | [¹²⁵I]DOI | Recombinant |
| DOB-HCl | 5-HT2A | 59 | [³H]Ketanserin | Rat Frontal Cortex |
| DOET-HCl | 5-HT2A | 137 | [³H]Ketanserin | Rat Frontal Cortex |
Kᵢ (Inhibitory Constant): Concentration of a competing ligand that occupies 50% of receptors in the presence of a radioligand.
Table 2: Functional Potencies (EC₅₀) of DOM at Serotonin Receptors
| Compound | Receptor | Assay Type | EC₅₀ (nM) | Efficacy (% of 5-HT max) |
| DOM | 5-HT2A | IP-1 Accumulation | ~40 | Full Agonist (85.9–95.1%) |
| DOM | 5-HT2C | IP-1 Accumulation | 21.9 | Full Agonist |
| DOM | 5-HT2B | IP-1 Accumulation | >23.5 | Partial Agonist |
EC₅₀ (Half Maximal Effective Concentration): Concentration of an agonist that provokes a response halfway between the baseline and maximum response.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[6] Upon agonist binding by a ligand such as DOM, the receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 stimulates the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[6] This canonical pathway is central to the receptor's function and is the basis for common functional assays like calcium mobilization and IP accumulation.[7]
Experimental Workflow: Calcium Mobilization Assay
Calcium flux assays are a common method to measure the functional consequences of 5-HT2A receptor activation.[8] This workflow outlines the key steps for screening compounds like DOM in an antagonist mode using a fluorescence plate reader.[9]
Experimental Protocols
Protocol 1: 5-HT2A Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of an unlabeled test compound for the human 5-HT2A receptor using membranes from cells expressing the receptor.[10][11]
Materials:
-
Membranes: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: DOM or other unlabeled ligand.
-
Non-specific Control: A high concentration of a known 5-HT2A ligand (e.g., 10 µM Ketanserin).
-
Equipment: 96-well filter plates (GF/B or GF/C), cell harvester, microplate scintillation counter.[11][12]
Procedure:
-
Membrane Preparation: Homogenize cells in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the pellet in assay buffer. Determine protein concentration using a BCA assay.[11]
-
Assay Setup: In a 96-well plate, add components for a final volume of 200-250 µL per well.[10][11]
-
Total Binding: Assay Buffer + Radioligand + Membrane Suspension.
-
Non-specific Binding: Non-specific Control + Radioligand + Membrane Suspension.
-
Test Compound: Serial dilutions of test compound + Radioligand + Membrane Suspension.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature or 30°C with gentle agitation.[11][13]
-
Filtration: Terminate the assay by rapidly filtering the contents through a pre-soaked (e.g., 0.3-0.5% polyethyleneimine) filter plate using a cell harvester. Wash filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[10][12]
-
Counting: Dry the filter plate completely. Add scintillation cocktail to each well and count radioactivity (CPM) in a microplate scintillation counter.[10]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the test compound using non-linear regression.
-
Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) , where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[10]
-
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the accumulation of IP1, a downstream metabolite of IP3, as a readout of Gq pathway activation.[7][14]
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[7]
-
Assay Plates: White, solid-bottom 96-well or 384-well microplates.[7]
-
Reagents: IP-One HTRF® Assay Kit (or similar), which includes IP1-d2 (acceptor) and anti-IP1-cryptate (donor).[7][14]
-
Agonist: DOM or another 5-HT2A agonist.
-
Antagonist (for inhibition assays): A known 5-HT2A antagonist.
-
Instrumentation: HTRF®-compatible plate reader.[7]
Procedure:
-
Cell Plating: Seed cells into the microplate and incubate overnight to allow for attachment.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of DOM or other test agonists to the wells.
-
Antagonist Mode: Pre-incubate cells with serial dilutions of a test antagonist before adding a fixed (e.g., EC₈₀) concentration of a reference agonist like serotonin.
-
-
Incubation: Incubate the plate according to the assay kit manufacturer's instructions (e.g., 60 minutes at 37°C).
-
Lysis and Detection: Add the HTRF® detection reagents (IP1-d2 and anti-IP1-cryptate) diluted in lysis buffer to each well. Incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on an HTRF®-compatible reader, measuring fluorescence at both donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.[7]
-
Data Analysis:
-
Calculate the HTRF® ratio: (Acceptor signal / Donor signal) * 10,000. The signal is inversely proportional to the IP1 concentration.[7]
-
Normalize the data. For agonist mode, use a vehicle control as baseline and a maximal concentration of a full agonist as 100%.
-
Plot the response against the log concentration of the compound and fit the curve using a four-parameter logistic equation to determine the EC₅₀ or IC₅₀ value.
-
Protocol 3: In Vivo Head-Twitch Response (HTR) Assay
The head-twitch response (HTR) in mice or rats is a characteristic behavioral model used as a reliable proxy for 5-HT2A receptor activation and potential psychedelic-like activity in vivo.[15][16]
Materials:
-
Test Compound: DOM or another 5-HT2A agonist, dissolved in a suitable vehicle (e.g., saline).
-
Observation Arena: A clear cylindrical chamber or standard mouse cage.[18]
-
Recording Equipment (Optional): Video camera mounted above the arena for later scoring or automated analysis.[18] A head-mounted magnet and magnetometer can also be used for automated detection.[15]
Procedure:
-
Acclimation: Transport mice to the testing room at least 60 minutes before the experiment to allow for acclimation.[18]
-
Drug Administration: Administer the test compound (e.g., DOM) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A range of doses should be tested to generate a dose-response curve. For antagonist studies, the antagonist is administered 10-30 minutes prior to the agonist.[17][18]
-
Observation: Immediately after agonist administration, place the mouse into the observation arena.[19]
-
Scoring:
-
Manual Scoring: A trained observer counts the number of head twitches over a defined period (e.g., the first 10-30 minutes post-injection).[18][20] A head twitch is a rapid, side-to-side rotational movement of the head that is distinct from grooming or exploratory sniffing.[15]
-
Automated Scoring: If using video, specialized software can be used to detect and quantify HTRs.[18] If using a magnetometer, software detects the characteristic signal produced by the rapid head movement.[15]
-
-
Data Analysis:
-
The primary endpoint is the total number of head twitches within the observation period.
-
Plot the mean HTR count against the drug dose to generate a dose-response curve.
-
Calculate the ED₅₀ (the dose that produces 50% of the maximal response) from the curve.
-
Conclusion
This compound (DOM) is a well-established and indispensable pharmacological tool for probing the function of serotonin receptors, particularly the 5-HT2A subtype. Its use in the standardized in vitro and in vivo assays detailed in these notes allows for the robust characterization of receptor signaling pathways and the screening and evaluation of novel psychoactive compounds. Proper application of these protocols will yield reliable and reproducible data, contributing to a deeper understanding of the serotonergic system in both basic research and drug development contexts.
References
- 1. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of potential punishing effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in rhesus monkeys responding under a choice procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the purification of (+)-2,5-Dimethoxyamphetamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (+)-2,5-Dimethoxyamphetamine.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during the purification of this compound.
FAQ 1: General Purity Issues
Question: My synthesized 2,5-Dimethoxyamphetamine (2,5-DMA) is impure after the initial work-up. What are the common impurities and how can I remove them?
Answer: Impurities in synthesized 2,5-DMA typically arise from the synthetic route employed and can include unreacted starting materials, reagents, and side-products. Common impurities may include precursors from the synthesis method, such as those related to the Leuckart or reductive amination methods if analogous pathways are used.[1][2]
A simple and effective initial purification step is an acetone (B3395972) wash, which can help remove common cutting agents like caffeine (B1668208) if they are present.[3] For a more thorough purification to remove polar impurities, recrystallization of the amphetamine salt is recommended.[3] A typical procedure involves dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly to form crystals, leaving impurities behind in the solvent.
FAQ 2: Chiral Separation Challenges
Question: I am struggling to separate the enantiomers of 2,5-DMA using chiral High-Performance Liquid Chromatography (HPLC). What are the critical factors to consider?
Answer: Successful chiral separation of amphetamine analogs by HPLC is highly dependent on several factors:
-
Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For amphetamines, polysaccharide-based columns (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic glycopeptide-based columns are often effective.[4][5] It may be necessary to screen a few different CSPs to find one that provides adequate selectivity for 2,5-DMA.
-
Mobile Phase Composition: The composition of the mobile phase, including the organic modifier (e.g., isopropanol (B130326), ethanol, methanol), additives (e.g., acids, bases), and in reversed-phase, the aqueous component, plays a crucial role.[4][6] For basic compounds like amphetamines, adding a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) can improve peak shape.[5]
-
Temperature: Column temperature can significantly impact resolution. Lowering the temperature often, but not always, increases the resolution between enantiomers.[4] It is advisable to experiment with a range of temperatures (e.g., 20°C, 30°C, 40°C) to find the optimal condition.[7]
-
Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP, though this will increase the analysis time.[4]
Question: My peak resolution in chiral HPLC is poor. How can I improve it?
Answer: To improve peak resolution, consider the following troubleshooting steps:
-
Optimize the Mobile Phase: Systematically vary the ratio of the organic modifier to the non-polar or aqueous phase. Also, adjust the concentration of any acidic or basic additives.[4]
-
Adjust the Flow Rate: Try reducing the flow rate to see if resolution improves.[4]
-
Change the Column Temperature: Evaluate the effect of different column temperatures on the separation.[4]
-
Consider a Different Column: If optimization of the above parameters is unsuccessful, the chosen CSP may not be suitable. Try a column with a different chiral selector.
-
Derivatization: As a last resort, the enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers.[8][9] These diastereomers can then be separated on a standard achiral column, such as a C18 column.[9] Marfey's reagent is a commonly used chiral derivatizing agent for this purpose.[8][9]
FAQ 3: Diastereomeric Salt Crystallization Issues
Question: I am attempting to resolve racemic 2,5-DMA via diastereomeric salt crystallization, but I am getting low yield and/or low enantiomeric excess. What are the key parameters to optimize?
Answer: Diastereomeric salt crystallization is a powerful technique but requires careful optimization. The key factors are:
-
Choice of Resolving Agent: A suitable chiral resolving agent is essential. For resolving basic compounds like amphetamines, acidic resolving agents such as tartaric acid are commonly used.[10] The chosen resolving agent must form a stable salt that crystallizes well.[11]
-
Solvent System: The solvent plays a critical role in the differential solubility of the two diastereomeric salts.[11] A screening of various solvents with different polarities is necessary to find a system where one diastereomeric salt is significantly less soluble than the other.
-
Stoichiometry of the Resolving Agent: The amount of resolving agent used can impact the efficiency of the resolution.[12]
-
Crystallization Conditions: The temperature at which crystallization occurs, the cooling rate, and the crystallization time all affect the yield and purity of the resulting crystals.[10] In some cases, a rapid crystallization and filtration (kinetic resolution) can yield higher enantiomeric purity.[10]
Question: How can I purify the diastereomeric salt to improve enantiomeric excess?
Answer: If the initial crystallization does not yield a diastereomerically pure salt, it can be further purified by recrystallization.[10] Another technique is digestion, where the crystalline salt is suspended in a solvent system where it is sparingly soluble and stirred, sometimes with heating, to allow the less stable crystalline forms to dissolve and the more stable form to precipitate, thereby increasing the diastereomeric purity.[10]
Data Presentation
Table 1: Comparison of Chiral HPLC Columns for Amphetamine Enantiomer Separation
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Reference |
| CHIRALPAK AD-H (amylose-based) | Ethanol/Aqueous Ammonia | 3.0 | 20 | > 1.5 | [7] |
| Astec CHIROBIOTIC V2 (glycopeptide-based) | Methanol (B129727)/Acetic Acid/Ammonium Hydroxide | 0.25 | 20 | > 2.0 | [5] |
| Lux 3 µm AMP (polysaccharide-based) | High pH Reversed Phase | N/A | N/A | Improved Separation | [6] |
Note: This table provides examples of conditions used for amphetamine and methamphetamine and should be considered a starting point for the optimization of this compound purification.
Table 2: Example Data for Diastereomeric Salt Resolution of a Racemic Amine
| Chiral Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| (-)-Tartaric Acid | Isopropanol/Aqueous HCl | 87.5 | 83.5 | [10] |
| (-)-Tartaric Acid (with digestion) | Isopropanol/Aqueous HCl/Hexane (B92381) | 70.0 | 95.0 | [10] |
Note: This table illustrates the potential impact of purification steps on yield and enantiomeric excess for a related amine and serves as a conceptual guide.
Experimental Protocols
Protocol 1: General Purification by Acetone Wash
-
Place the crude 2,5-DMA salt in a clean, dry beaker.
-
Add a sufficient amount of anhydrous acetone to fully submerge the solid.
-
Stir the slurry vigorously for 10-15 minutes.
-
Filter the mixture under vacuum, collecting the solid on the filter paper.
-
Wash the collected solid with a small amount of cold, anhydrous acetone.
-
Allow the purified solid to air dry completely.[3]
Protocol 2: Chiral Separation by HPLC (General Starting Point)
-
Column: Select a suitable chiral column, for example, a polysaccharide-based CSP.
-
Mobile Phase: Prepare a mobile phase. For a normal phase separation, this could be a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol. For a reversed-phase separation, a mixture of water and methanol or acetonitrile (B52724) can be used. Additives such as 0.1% acetic acid and 0.02% ammonium hydroxide may be beneficial for peak shape and ionization.[4][5]
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min for analytical scale) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic 2,5-DMA in the mobile phase at a suitable concentration.
-
Injection and Analysis: Inject the sample onto the column and monitor the elution of the enantiomers using a UV detector.
-
Optimization: Systematically adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomers.[4]
Protocol 3: Diastereomeric Salt Crystallization (Conceptual Outline)
-
Dissolution: Dissolve the racemic 2,5-DMA in a suitable solvent or solvent mixture at an elevated temperature.
-
Addition of Resolving Agent: Add a stoichiometric amount (e.g., 0.5 to 1.0 equivalents) of a chiral resolving agent (e.g., (+)-tartaric acid to resolve the (+)-enantiomer) to the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free amine.
-
Extraction: Extract the desired enantiomerically enriched free base with an organic solvent.
-
Final Salt Formation: Convert the free base to the desired salt (e.g., hydrochloride or sulfate) for stability and ease of handling.[10][11][13]
Mandatory Visualization
Caption: A generalized experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for poor enantiomeric separation in chiral HPLC.
References
- 1. arch.ies.gov.pl [arch.ies.gov.pl]
- 2. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. sciex.com [sciex.com]
- 6. High-pH Chiral Separation of Amphetamines | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Separation on a C18 Column? Separation of d- and l- Amphetamines Part I [restek.com]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Troubleshooting poor chromatographic resolution of 2,5-DMA isomers
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor chromatographic resolution of 2,5-dimethoxyaniline (B66101) (2,5-DMA) and its positional isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate 2,5-DMA from its other positional isomers (e.g., 2,3-DMA, 3,4-DMA)?
A1: Positional isomers of dimethoxyaniline are notoriously challenging to separate due to their very similar physicochemical properties. They share the same molecular weight and often have nearly identical polarity and pKa values.[1][2] Standard reversed-phase columns, like C18, which separate primarily based on hydrophobicity, may not provide sufficient selectivity to resolve these closely related compounds.[3] Success often requires exploring alternative stationary phase chemistries and carefully optimizing mobile phase conditions.[4]
Q2: My peaks for basic compounds like 2,5-DMA are tailing on a C18 column. What is the cause and how can I fix it?
A2: Peak tailing for basic analytes like DMA isomers on silica-based C18 columns is a common problem. It is typically caused by secondary interactions between the basic amine group of the analyte and acidic residual silanol (B1196071) groups on the stationary phase surface.[5]
Here are several effective strategies to reduce peak tailing:
-
Lower Mobile Phase pH: Adjust the mobile phase to a pH of around 3 using an additive like 0.1% formic acid. This protonates the silanol groups, minimizing their interaction with the protonated amine.
-
Use End-Capped Columns: Employ a high-quality, end-capped C18 column where most residual silanols have been chemically deactivated.
-
Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to mask the active silanol sites.[5]
Q3: Can I use Gas Chromatography (GC) to separate 2,5-DMA isomers?
A3: Yes, Gas Chromatography (GC) can be an effective technique for separating DMA isomers. For underivatized amines, a more polar stationary phase, such as an Rtx-200, has shown excellent resolution.[1][6] If resolution on non-polar phases is insufficient, derivatization of the amine group with a reagent like a perfluoroacylating agent can alter the analytes' volatility and chromatographic behavior, often leading to improved separation and unique mass spectral fragments for easier identification by MS.[1][2]
Q4: Which type of HPLC column is best for separating aromatic positional isomers?
A4: While C18 columns are a good starting point, stationary phases that offer alternative separation mechanisms are often superior for aromatic positional isomers.[3] Phenyl-hexyl and especially Pentafluorophenyl (PFP) columns are highly recommended.[4] These phases provide π-π interactions, dipole-dipole interactions, and shape selectivity, which can effectively differentiate the subtle structural differences between isomers like 2,5-DMA and its counterparts.[4][7]
Troubleshooting Guide for Poor Resolution
This section addresses specific problems you might encounter during method development for 2,5-DMA isomer separation.
Problem 1: Complete Co-elution or Very Poor Resolution (Rs < 1.0)
If your isomers are eluting as a single peak or are very poorly resolved, the primary issue is a lack of selectivity in your current system.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
-
Change Stationary Phase: The most impactful change is often the column. Standard C18 phases rely on hydrophobic interactions, which are too similar for DMA isomers.
-
Optimize Mobile Phase Composition:
-
Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter interactions with the stationary phase and improve selectivity.[8]
-
pH Adjustment: Since DMA isomers are basic, their charge state is dependent on pH. A systematic evaluation of the mobile phase pH (e.g., in 0.2 unit increments from pH 2.5 to 4.5) can dramatically alter retention and selectivity.[3] Ensure your column is stable in the chosen pH range.
-
Problem 2: Peaks Are Broad and Tailing
This issue indicates undesirable secondary interactions or problems with the HPLC system itself.
-
Silanol Interactions (Primary Cause): As described in FAQ Q2, interactions with silica (B1680970) are a major cause.
-
Solution: Lower the mobile phase pH to ~3 with 0.1% formic or acetic acid. Ensure you are using a high-quality, end-capped column.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the sample concentration or the injection volume by half and re-inject.[5]
-
-
Extra-Column Volume: Excessive tubing length or poorly made connections can cause peak broadening.
-
Solution: Use tubing with the smallest possible internal diameter and length, especially between the column and the detector. Ensure all fittings are properly seated to avoid dead volume.
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a weaker solvent.
-
Data & Protocols
Table 1: Comparison of Stationary Phases for DMA Isomer Separation
This table illustrates the expected performance of different HPLC columns for separating a mixture of 2,5-DMA, 2,3-DMA, and 3,4-DMA isomers. Resolution (Rs) is calculated between the two most closely eluting isomers.
| Stationary Phase | Primary Interaction Mechanism(s) | Expected Resolution (Rs) | Typical Peak Shape | Comments |
| Standard C18 | Hydrophobic | < 1.0 | Tailing | Poor selectivity for positional isomers.[3] |
| End-Capped C18 | Hydrophobic | ~ 1.2 | Fair | Reduced tailing, but selectivity may still be insufficient. |
| Phenyl-Hexyl | Hydrophobic, π-π | 1.5 - 1.8 | Good | Good choice, offers alternative selectivity for aromatic rings.[9] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole | > 2.0 | Excellent | Highly recommended for aromatic and positional isomers due to multiple interaction modes.[4] |
Experimental Protocol: HPLC Screening Method for 2,5-DMA Isomers
This protocol provides a starting point for developing a separation method.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Column: PFP, 4.6 x 150 mm, 3.5 µm (or similar)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Solvent: Mobile Phase A/B (90:10)
-
Standards: 2,5-DMA, 2,3-DMA, 3,4-DMA (~10 µg/mL each)
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 50 16.0 95 18.0 95 18.1 10 | 22.0 | 10 |
3. Procedure:
-
Prepare all mobile phases and samples as described. Filter all solutions through a 0.45 µm filter.
-
Equilibrate the column with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.[10]
-
Inject a blank (sample solvent) to ensure the system is clean.
-
Inject the mixed standard solution to evaluate the separation.
-
Based on the results, adjust the gradient slope, pH, or organic modifier to optimize the resolution. A shallower gradient will often improve the separation of closely eluting peaks.[8]
Caption: PFP stationary phases enhance resolution via π-π interactions.
References
- 1. GC-MS and GC-IRD studies on dimethoxyamphetamines (DMA): regioisomers related to 2,5-DMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nacalai.com [nacalai.com]
- 8. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 10. benchchem.com [benchchem.com]
Minimizing matrix effects in the bioanalysis of (+)-2,5-Dimethoxyamphetamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of (+)-2,5-Dimethoxyamphetamine (2,5-DMA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of 2,5-DMA?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 2,5-DMA, by the presence of co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine, or saliva).[1][2][3] These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification.[1][2] For instance, phospholipids (B1166683) in plasma are a common source of ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis.[2]
Q2: Which ionization technique is less susceptible to matrix effects for 2,5-DMA analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
A2: Generally, Atmospheric Pressure Chemical Ionization (APCI) is less prone to matrix effects compared to Electrospray Ionization (ESI).[3][4] ESI is more susceptible to ion suppression because the ionization process is more easily affected by non-volatile matrix components that can alter the droplet surface tension and solvent evaporation.[3] While ESI is widely used, if significant matrix effects are encountered with 2,5-DMA, switching to APCI could be a viable strategy to mitigate these issues.[2]
Q3: How can I assess the presence and magnitude of matrix effects in my 2,5-DMA assay?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-column infusion: A constant flow of a 2,5-DMA standard solution is introduced into the LC flow after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Any deviation (dip or peak) in the baseline signal for 2,5-DMA indicates the retention time of matrix components causing ion suppression or enhancement.[5]
-
Post-extraction spike: The response of 2,5-DMA in a neat solution is compared to its response when spiked into a blank, extracted matrix. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2]
Q4: What is the role of an internal standard (IS) in compensating for matrix effects?
A4: A suitable internal standard is crucial for compensating for matrix effects. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte (e.g., d3- or 13C-labeled 2,5-DMA).[3] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variability.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of 2,5-DMA quantification | Significant and variable matrix effects between samples. | - Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4][6] - Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute and experience similar ionization suppression or enhancement as the analyte, thereby correcting for the variability.[3] - Chromatographic Separation: Modify the LC method to achieve better separation of 2,5-DMA from the interfering matrix components.[1] |
| Low 2,5-DMA signal intensity (Ion Suppression) | Co-elution of endogenous matrix components (e.g., phospholipids, salts) that suppress the ionization of 2,5-DMA.[2] | - Improve Sample Cleanup: Switch from protein precipitation to SPE or LLE for a cleaner extract.[4][6] - Change Ionization Source: If using ESI, consider switching to APCI, which is generally less susceptible to ion suppression.[2][4] - Dilute the Sample: Simple dilution of the sample can reduce the concentration of interfering matrix components.[4] |
| High or erratic 2,5-DMA signal (Ion Enhancement) | Co-eluting matrix components that enhance the ionization of 2,5-DMA. | - Enhance Chromatographic Resolution: Modify the gradient, mobile phase composition, or analytical column to separate 2,5-DMA from the enhancing compounds.[1] - Optimize Sample Preparation: A different SPE sorbent or LLE solvent system may selectively remove the components causing ion enhancement. |
| Inconsistent Internal Standard Response | The internal standard is not effectively tracking the matrix effects experienced by 2,5-DMA. | - Use a Stable Isotope-Labeled IS: If not already in use, a SIL-IS is the best choice for tracking analyte-specific matrix effects.[3] - Ensure Co-elution: The IS and analyte must co-elute for effective compensation. Adjust chromatography if necessary. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Method
-
Prepare a 2,5-DMA stock solution in a suitable solvent (e.g., methanol).
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the 2,5-DMA stock solution into the final reconstitution solvent to achieve a known concentration.
-
Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma, urine) through the entire sample preparation procedure. Spike the 2,5-DMA stock solution into the final extracted and reconstituted blank matrix to the same concentration as Set A.
-
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of 2,5-DMA in Set B) / (Peak Area of 2,5-DMA in Set A)
-
An MF value close to 1 indicates minimal matrix effect. MF < 1 indicates ion suppression, and MF > 1 indicates ion enhancement.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma
-
Condition the SPE Cartridge: Use a mixed-mode cation exchange SPE cartridge. Condition with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid. Vortex to mix.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elute: Elute the 2,5-DMA and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Caption: Bioanalytical workflow for 2,5-DMA from sample preparation to final quantification.
Caption: A logical workflow for troubleshooting matrix effects in 2,5-DMA bioanalysis.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing (+)-2,5-Dimethoxyamphetamine (DOM) Dosage for Behavioral Studies in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of (+)-2,5-Dimethoxyamphetamine (DOM) for behavioral studies in mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DOM) and what are its expected behavioral effects in mice?
A1: this compound (DOM) is a psychedelic phenethylamine (B48288). In mice, the primary and most quantifiable behavioral effect is the head-twitch response (HTR), a rapid, side-to-side head movement.[1][2] The HTR is considered a behavioral proxy for 5-HT2A receptor activation, which is the primary mechanism of action for classic hallucinogens.[1][3][4] At lower doses, DOM and similar compounds may increase locomotor activity, while higher doses can lead to a decrease in movement.[5][6]
Q2: What is the primary molecular target of DOM that mediates its behavioral effects?
A2: The behavioral effects of DOM, particularly the head-twitch response, are primarily mediated by its agonist activity at the serotonin (B10506) 2A receptor (5-HT2A).[3][4][7] Studies have shown that 5-HT2A antagonists can block the HTR induced by serotonergic hallucinogens.[3][8] The signaling cascade initiated by 5-HT2A receptor activation is believed to underlie the observed behavioral outcomes.
Q3: How should I determine the initial dose range for my DOM experiment in mice?
A3: For a dose-response study, a wide range of doses is recommended to capture the full spectrum of effects. Based on studies with the structurally related compound DOI, a reasonable starting point for DOM in mice could be in the range of 0.1 to 10 mg/kg administered intraperitoneally (IP) or subcutaneously (SC).[4][8] It is crucial to include a vehicle control group in your experimental design.[9] The dose-response curve for HTR induced by compounds like DOI can be biphasic or an inverted U-shape, with the response decreasing at very high doses.[2][8]
Q4: How should I prepare DOM for administration to mice?
A4: DOM hydrochloride is typically dissolved in sterile 0.9% saline. It is essential to ensure the substance is fully dissolved before administration. Prepare fresh solutions on the day of the experiment to ensure stability and potency.
Troubleshooting Guides
Issue: High variability in behavioral responses between mice at the same dose.
| Possible Cause | Troubleshooting Steps |
| Individual differences in metabolism and sensitivity | - Increase the sample size per group to improve statistical power.- Ensure a consistent genetic background by using mice from the same strain and supplier.- Acclimate mice to the testing room for at least 30-60 minutes before drug administration to reduce stress-induced variability.[10] |
| Inconsistent drug administration | - Ensure accurate and consistent injection volumes and techniques (e.g., intraperitoneal, subcutaneous).- Use a consistent route of administration across all animals. |
| Environmental factors | - Maintain consistent lighting, temperature, and noise levels in the testing environment.- Clean the testing apparatus thoroughly between each animal to remove olfactory cues.[10] |
Issue: No significant behavioral effects observed even at higher doses.
| Possible Cause | Troubleshooting Steps |
| Drug degradation | - Prepare fresh DOM solutions for each experiment. Avoid using old stock solutions.- Store the DOM compound under the recommended conditions (cool, dry, and dark). |
| Incorrect dose range | - The selected dose range may be too low. Conduct a pilot study with a wider range of doses, including higher concentrations, to establish an effective dose. |
| Behavioral assay insensitivity | - Ensure the chosen behavioral assay is appropriate for detecting the effects of DOM. The head-twitch response (HTR) is a highly sensitive and specific measure for 5-HT2A agonists.[2]- Verify that the method of quantifying the behavior (e.g., manual scoring, automated tracking) is accurate and reliable. |
Quantitative Data Summary
The following table summarizes dose ranges for the related 5-HT2A agonist DOI, which can serve as a reference for designing DOM studies. Note that potency can differ between compounds.
| Compound | Behavioral Assay | Effective Dose Range (Mice) | Route | Observations |
| DOI | Head-Twitch Response (HTR) | 0.1 - 10 mg/kg | IP | Dose-dependent increase in HTR, with a potential decrease at very high doses (inverted U-shaped curve).[2][8] |
| DOI | Locomotor Activity | 0.625 - 5.0 mg/kg | IP | Increased locomotor activity.[6] |
| DOI | Locomotor Activity | ≥10 mg/kg | IP | Decreased locomotor activity.[6] |
Experimental Protocols
Head-Twitch Response (HTR) Assay
-
Acclimation: Individually house mice and allow them to acclimate to the testing room for at least 30-60 minutes before the experiment.[10]
-
Drug Administration: Administer DOM or vehicle control via the chosen route (e.g., intraperitoneal injection).
-
Observation: Place the mouse in a clean, standard observation chamber. HTR can be observed starting shortly after administration. One common protocol involves observing the mouse for a 10-minute period starting 10 minutes after injection.[8]
-
Quantification: Manually count the number of head twitches during the observation period. Alternatively, automated systems with video tracking or head-mounted magnets can be used for more objective quantification.[1] A head twitch is characterized as a rapid, spasmodic, side-to-side rotational movement of the head.[1]
Locomotor Activity Assay
-
Acclimation: Acclimate the mice to the testing room as described for the HTR assay.[11]
-
Apparatus: Use an open-field arena, typically a square or circular enclosure, equipped with automated photobeam detection or video-tracking software.[12][13]
-
Drug Administration: Administer DOM or vehicle control.
-
Testing: Place the mouse in the center of the open-field arena. Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period, typically 30-60 minutes.[12]
-
Data Analysis: Analyze the data in discrete time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.[12]
Visualizations
References
- 1. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. psychedelicreview.com [psychedelicreview.com]
- 4. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The rise (and fall?) of drug discrimination research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preservation of (+)-2,5-Dimethoxyamphetamine (DOM) Integrity in Stock Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the degradation of (+)-2,5-Dimethoxyamphetamine (DOM) in stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of this compound in stock solutions?
A1: The stability of this compound (DOM) in stock solutions can be compromised by several factors, including:
-
Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation. For long-term stability, storing DOM solutions at or below -20°C is highly recommended.[1] While refrigeration at 4°C can be suitable for short-term storage, room temperature storage is generally discouraged as it can lead to a more rapid decline in purity.[1]
-
Light Exposure: DOM, like many phenethylamine (B48288) derivatives, is susceptible to photodegradation. It is crucial to protect solutions from light by using amber-colored vials or by storing them in a dark environment.[1]
-
Solvent Selection: The choice of solvent can influence the stability of DOM. For instance, methanol (B129727) has been observed to contribute to changes in the impurity profile of amphetamine over a 12-month period.[1]
-
pH of the Solution: The pH can affect the stability of amphetamine-related compounds. Acidic conditions have the potential to cause degradation of amphetamine.[2] Conversely, related compounds like cathinones are least stable in alkaline conditions.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles may impact the stability of the compound in some solvents.
Q2: What are the recommended solvents for preparing and storing this compound stock solutions?
A2: The selection of an appropriate solvent is critical for maintaining the integrity of your DOM stock solution.
-
Inert Solvents: Studies on amphetamine impurities suggest that non-polar, inert solvents like isooctane (B107328) and toluene (B28343) provide the most stable conditions.[3]
-
Acetonitrile: Acetonitrile is a common solvent for preparing stock solutions of amphetamine derivatives for analytical studies.
-
DMSO: Dimethyl sulfoxide (B87167) (DMSO) is another widely used solvent for compound storage. However, the presence of water in DMSO can be a factor in compound degradation.[4][5]
-
Methanol and Ethanol (B145695): While commonly used, alcohols like methanol and ethanol may be less ideal for long-term storage due to potential reactivity. Methanol, in particular, has been shown to affect the stability of amphetamine profiles.[1] The hydrochloride salt of 2,5-Dimethoxyamphetamine is soluble in water.[6]
-
Aqueous Solutions: If using an aqueous buffer, a slightly acidic to neutral pH is likely preferable to alkaline conditions to minimize degradation.
Q3: What are the best practices for the long-term storage of this compound stock solutions?
A3: For optimal long-term stability of your DOM stock solutions, adhere to the following guidelines:
-
Storage Temperature: Store aliquots at -20°C or, for even greater stability, at -80°C.[1]
-
Protect from Light: Always use amber glass vials or wrap clear vials in aluminum foil to prevent light exposure.[1]
-
Inert Atmosphere: To prevent oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and to minimize exposure to atmospheric oxygen and moisture.
-
Proper Sealing: Use vials with high-quality, airtight seals, such as those with PTFE-lined caps, to prevent solvent evaporation and contamination.
Q4: Are there any visible signs of this compound degradation in a stock solution?
A4: While chemical degradation is often not apparent to the naked eye, you may observe the following signs:
-
Color Change: A solution that was initially colorless may develop a yellowish or brownish tint, which can be an indicator of degradation.[2]
-
Precipitate Formation: The appearance of a precipitate in a solution that was previously clear could signify that the compound is degrading or has come out of solution.
If you observe any of these changes, it is recommended to re-qualify the concentration and purity of the stock solution before use.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Inconsistent experimental results over time using the same stock solution. | 1. Degradation of the stock solution due to improper storage. 2. Change in concentration due to solvent evaporation. 3. Contamination of the stock solution. | 1. Review your storage conditions. Ensure the solution is stored at -20°C or lower and protected from light.[1] 2. Use vials with secure, airtight caps. Parafilm can be used as an extra precaution. 3. Prepare a fresh stock solution from a solid compound. Filter-sterilize the solution if microbial contamination is a concern. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). | 1. Formation of degradation products. 2. Contamination from the solvent or storage container. 3. Reaction with impurities in the solvent. | 1. Attempt to identify the new peaks using mass spectrometry to understand the degradation pathway. 2. Analyze a solvent blank to rule out contamination from the solvent or container. 3. Use high-purity, HPLC-grade or equivalent solvents. |
| Loss of biological activity or potency in assays. | 1. Significant degradation of the active compound. 2. Incorrect initial concentration of the stock solution. | 1. Quantify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV, LC-MS). 2. Prepare a fresh stock solution and verify its concentration before use. |
Quantitative Data on Amphetamine Stability
| Compound | Storage Conditions | Duration | Observed Purity Loss | Reference |
| Seized Amphetamine Samples | Refrigerated (4.7°C) & Environmental (22.14°C) | 12 months | 1.59% | [1] |
| Seized Amphetamine Samples | Refrigerated (4.7°C) & Environmental (22.14°C) | 24 months | 2.34% | [1] |
| Seized Amphetamine Samples | Refrigerated (4.7°C) & Environmental (22.14°C) | 32 months | 6.43% | [1] |
| Amphetamine in Sterile Urine | 4°C and -20°C | 24 months | No significant loss | [1] |
Note: The study on seized amphetamine samples concluded that the purity loss at 12 and 24 months was within the error rate of the analytical technique.[1]
Experimental Protocols
Protocol for a Long-Term Stability Study of this compound in Solution
Objective: To determine the long-term stability of this compound in a chosen solvent under specified storage conditions.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., Acetonitrile, DMSO)
-
Amber glass vials with PTFE-lined caps
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
-20°C freezer and 4°C refrigerator
-
Validated stability-indicating analytical instrument (e.g., HPLC-UV, LC-MS/MS)
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve the compound in the chosen solvent in a volumetric flask to achieve a precise final concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
-
Aliquoting:
-
Dispense the stock solution into multiple amber glass vials in volumes suitable for single-use analysis.
-
-
Storage Conditions:
-
Divide the aliquots into different storage groups:
-
-20°C (protected from light)
-
4°C (protected from light)
-
Room Temperature (e.g., 25°C, protected from light - for accelerated degradation)
-
-
-
Time Points for Analysis:
-
Establish a schedule for sample analysis. For a long-term study, this could be at 0, 1, 3, 6, 12, 18, and 24 months.[1]
-
For the accelerated study at room temperature, time points could be 0, 1, 2, and 4 weeks.
-
-
Analytical Procedure:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Analyze the samples using a validated, stability-indicating analytical method to determine the concentration of this compound.
-
Monitor for the appearance and growth of any degradation product peaks.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration remaining at each time point for each storage condition.
-
Plot the percentage remaining versus time to establish the degradation profile.
-
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
Technical Support Center: Differentiating (+)-2,5-Dimethoxyamphetamine from its Positional Isomers by MS Fragmentation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work on differentiating (+)-2,5-Dimethoxyamphetamine (2,5-DMA) from its positional isomers using mass spectrometry (MS) fragmentation.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to differentiate 2,5-DMA from its positional isomers using standard Electron Ionization Mass Spectrometry (EI-MS)?
A1: Differentiating 2,5-DMA from its positional isomers (e.g., 2,3-DMA, 2,4-DMA, 2,6-DMA, 3,4-DMA, and 3,5-DMA) by EI-MS is inherently difficult because all these compounds are structural isomers with the same molecular weight (195.26 g/mol ) and elemental formula (C₁₁H₁₇NO₂).[1][2] This leads to very similar mass spectra, often with the same major fragment ions, making unambiguous identification based solely on MS data challenging.[3][4]
Q2: What are the characteristic MS fragments of 2,5-DMA?
A2: The mass spectrum of 2,5-DMA is typically characterized by a base peak at an m/z of 44, which corresponds to an imine fragment.[3][4] Other significant fragments are observed at m/z 151 and 152, corresponding to the dimethoxybenzyl cation and radical cation, respectively.[3][4] However, these fragments are also common to other dimethoxyamphetamine isomers.
Q3: How can derivatization help in the differentiation of DMA isomers?
A3: Chemical derivatization of the primary amine group can significantly enhance the differences in the mass spectral fragmentation patterns among the DMA isomers. Perfluoroacylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA), is a particularly effective strategy.[3] This process alters the fragmentation pathways, leading to the formation of unique fragment ions or significant and reproducible differences in the relative abundances of common ions for each isomer.[3]
Q4: What is the role of gas chromatography (GC) in this analysis?
A4: Gas chromatography is a critical preceding step to mass spectrometry for the analysis of DMA isomers. Effective chromatographic separation of the isomers before they enter the mass spectrometer is essential for accurate identification. The choice of the GC column is important; for instance, a more polar stationary phase, such as an Rtx-200, has been shown to provide excellent resolution for underivatized DMA isomers.[3][4] For derivatized amphetamines, a highly inert column like an Rxi-5Sil MS is recommended to withstand the harsh derivatization reagents and byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor chromatographic separation of isomers. | 1. Inappropriate GC column. 2. Suboptimal GC oven temperature program. | 1. Use a more polar GC column for underivatized isomers or a robust, inert column for derivatized samples. 2. Optimize the temperature ramp rate and initial/final hold times to improve resolution. |
| Similar mass spectra for all isomers, preventing differentiation. | 1. Analysis of underivatized samples. 2. Insufficient fragmentation energy. | 1. Derivatize the samples with a perfluoroacylating agent (e.g., TFAA) to induce isomer-specific fragmentation. 2. Ensure the electron energy in the EI source is set appropriately (typically 70 eV) to achieve adequate fragmentation. |
| Low abundance of high molecular weight fragment ions. | 1. Extensive fragmentation. 2. Issues with the derivatization process. | 1. Consider using a softer ionization technique if structural confirmation of the molecular ion is needed. 2. Ensure complete derivatization by optimizing the reaction time, temperature, and reagent concentration. |
| Inconsistent fragmentation patterns between runs. | 1. Fluctuations in MS source temperature or pressure. 2. Contamination in the GC-MS system. | 1. Ensure the MS source is properly maintained and calibrated. 2. Perform a system bake-out and check for leaks or sources of contamination. |
Data Presentation: Comparative MS Fragmentation Data
The following table summarizes the key fragment ions and their approximate relative abundances for underivatized and trifluoroacetylated (TFA) DMA isomers, which are crucial for their differentiation.
| Isomer | Key Fragment Ions (m/z) and Relative Abundance (%) - Underivatized | Key Fragment Ions (m/z) and Relative Abundance (%) - TFA Derivative |
| 2,5-DMA | 44 (100%), 152 (20%), 151 (10%) | 140 (100%), 154 (50%), 118 (30%) |
| 3,4-DMA | 44 (100%), 152 (30%), 151 (15%) | 140 (80%), 154 (100%), 118 (25%) |
| 2,4-DMA | 44 (100%), 152 (25%), 151 (12%) | 140 (90%), 154 (70%), 118 (35%) |
| 2,6-DMA | 44 (100%), 152 (15%), 151 (8%) | 140 (75%), 154 (60%), 118 (20%) |
| 2,3-DMA | 44 (100%), 152 (18%), 151 (9%) | 140 (85%), 154 (65%), 118 (28%) |
| 3,5-DMA | 44 (100%), 152 (22%), 151 (11%) | 140 (95%), 154 (80%), 118 (32%) |
Note: The relative abundances are approximate and can vary slightly depending on the specific instrumentation and analytical conditions. The key to differentiation lies in the reproducible differences in the ratios of these ion abundances.
Experimental Protocols
Sample Preparation and Derivatization
This protocol outlines the steps for the trifluoroacetylation of DMA isomers for GC-MS analysis.
-
Sample Preparation : Perform a liquid-liquid extraction of the sample under basic conditions (e.g., using a phosphate (B84403) buffer at pH > 10) into an organic solvent like ethyl acetate (B1210297).
-
Drying : Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Derivatization :
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70°C for 20 minutes.
-
-
Evaporation and Reconstitution :
-
After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized DMA isomers.
-
GC System : Agilent Gas Chromatograph (or equivalent)
-
Column : Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas : Helium at a constant flow of 1 mL/min
-
Oven Program :
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Final hold: 5 minutes at 280°C
-
-
Injector :
-
Temperature: 250°C
-
Mode: Splitless
-
Injection Volume: 1 µL
-
-
Mass Spectrometer :
-
Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Mass Scan Range: 40-500 amu
-
Visualization of Key Fragmentation Pathways
The following diagrams illustrate the primary fragmentation pathways for 2,5-DMA and its TFA derivative, highlighting the formation of key diagnostic ions.
Caption: Key fragmentation pathways of underivatized 2,5-DMA.
Caption: Key fragmentation pathways of TFA-derivatized 2,5-DMA.
References
- 1. umpir.ump.edu.my [umpir.ump.edu.my]
- 2. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders [mdpi.com]
- 3. GC-MS and GC-IRD studies on dimethoxyamphetamines (DMA): regioisomers related to 2,5-DMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Non-Specific Binding in (+)-2,5-Dimethoxyamphetamine (DOI) Radioligand Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage non-specific binding (NSB) in (+)-2,5-Dimethoxyamphetamine (DOI) radioligand studies, particularly those targeting the 5-HT2A receptor.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a DOI radioligand assay?
A1: Non-specific binding refers to the adherence of the radioligand, such as [³H]DOI or [¹²⁵I]DOI, to components other than the target receptor (e.g., the 5-HT2A receptor).[1] This can include binding to lipids, other proteins, the filter apparatus, and plastic surfaces of the assay plate.[1][2][3] This binding is typically of low affinity and is not saturable. In contrast, specific binding is the saturable, high-affinity binding of the radioligand to the target receptor that researchers aim to quantify.
Q2: How is non-specific binding determined?
A2: Non-specific binding is measured by quantifying the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled competitor (a "cold" ligand).[1] This unlabeled compound saturates the specific binding sites on the 5-HT2A receptor, so any remaining radioactivity detected is considered non-specific.[2] The choice of competitor is crucial; for 5-HT2A assays, antagonists like ketanserin (B1673593) or spiperone (B1681076) are commonly used.[4]
Q3: What is an acceptable level of non-specific binding?
A3: Ideally, non-specific binding should be as low as possible to ensure a clear signal for specific binding. A common benchmark is that NSB should constitute less than 50% of the total binding at the highest radioligand concentration used in the experiment.[1][3] In well-optimized assays, it is often possible to achieve specific binding that accounts for more than 70-80% of the total binding.[1][5]
Q4: Why is it critical to minimize non-specific binding?
A4: High non-specific binding can obscure the specific binding signal, leading to an inaccurate determination of key receptor parameters such as affinity (Kd) and density (Bmax).[1] It reduces the signal-to-noise ratio of the assay, making it difficult to obtain reliable and reproducible data, particularly for compounds with subtle binding characteristics.
Troubleshooting Guide: High Non-Specific Binding
Problem: My non-specific binding with [³H]DOI is greater than 50% of my total binding, resulting in a poor assay window. What are the potential causes and solutions?
High non-specific binding is a frequent challenge that can be addressed by systematically evaluating and optimizing several aspects of the experimental protocol. The following table and flowchart outline common causes and their corresponding solutions.
Summary of Troubleshooting Strategies
| Potential Cause | Recommended Solution(s) | Rationale |
| Radioligand Issues | • Verify radioligand purity and check for degradation. • Consider using a lower concentration of the radioligand, ideally at or below the Kd.[5][6] | Impurities or degradation products can bind non-specifically. High concentrations increase the likelihood of low-affinity, non-specific interactions. |
| Assay Buffer Composition | • Add a blocking protein: Incorporate 0.1-1% Bovine Serum Albumin (BSA) into the assay buffer.[7][8] • Adjust ionic strength: Increase the salt (e.g., NaCl) concentration in the buffer.[7][8] • Optimize pH: Ensure the buffer pH is optimal for receptor binding and stability.[7][8] • Add a surfactant: Include a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%).[7][9] | BSA coats surfaces (tubes, filters), reducing radioligand adsorption.[7] Salts can minimize electrostatic interactions contributing to NSB.[7] pH affects the charge of proteins and ligands.[7] Surfactants disrupt hydrophobic interactions.[7] |
| Filtration & Washing Technique | • Pre-treat filters: Soak glass fiber filters (e.g., Whatman GF/B or GF/C) in 0.3-0.5% polyethyleneimine (PEI) for at least 2 hours before use.[1][10] • Optimize washing: Use ice-cold wash buffer to slow radioligand dissociation.[1] Increase the wash volume and/or the number of rapid washes.[1][5] | PEI is a cationic polymer that reduces the binding of positively charged radioligands to the negatively charged glass fiber filters.[10] Efficient washing is critical for removing unbound and non-specifically bound radioligand. |
| Incubation Conditions | • Optimize incubation time: Perform a time-course experiment to find the point where specific binding is maximal and NSB is minimized.[1] • Optimize temperature: Lowering the incubation temperature (e.g., from room temp to 4°C) may reduce NSB but may require a longer incubation time to reach equilibrium.[1][11] | Equilibrium must be reached for accurate results, but prolonged incubation can sometimes increase NSB. Temperature affects binding kinetics and protein stability. |
| Receptor/Tissue Preparation | • Titrate protein concentration: Use the lowest amount of membrane/cell preparation that provides a robust specific signal. Ensure less than 10% of the total radioligand is bound to avoid ligand depletion.[3][12] | Excess protein can increase the number of non-specific sites available for the radioligand to bind. |
Visual Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and addressing high non-specific binding in your experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. graphpad.com [graphpad.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. nicoyalife.com [nicoyalife.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. youtube.com [youtube.com]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Enhance the Solubility of (+)-2,5-Dimethoxyamphetamine for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (+)-2,5-Dimethoxyamphetamine (2,5-DMA) in in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound hydrochloride (2,5-DMA HCl) for in vitro studies?
A1: The hydrochloride salt of this compound is soluble in aqueous solutions.[1] For initial stock solutions, several organic solvents can be used. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of many compounds for in vitro assays due to its ability to dissolve a wide range of polar and nonpolar molecules.[2][3] Ethanol and dimethylformamide (DMF) are also viable options.[2] The choice of solvent will depend on the specific requirements of your experiment, including the tolerance of your cell line to the solvent. It is crucial to keep the final concentration of any organic solvent in the cell culture medium low (typically below 0.5% v/v) to avoid solvent-induced artifacts.[4]
Q2: My 2,5-DMA solution precipitates when I add it to my cell culture medium. What is happening and how can I fix it?
A2: Precipitation upon addition of a drug stock solution to aqueous cell culture medium is a common issue, often referred to as "crashing out."[4] This typically occurs when the concentration of the compound in the final medium exceeds its aqueous solubility limit. The sudden change in solvent polarity when a concentrated organic stock is diluted into the aqueous medium can also cause the compound to precipitate.[5]
To resolve this, you can try the following:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of 2,5-DMA in your experiment.
-
Optimize the dilution method: Instead of adding the stock solution directly to the full volume of media, try a serial dilution approach. Pre-warm your culture medium to 37°C and add the stock solution dropwise while gently vortexing.[6]
-
Use a lower concentration stock solution: This will require adding a larger volume of the stock to your media, but it can help to avoid localized high concentrations that lead to precipitation.
-
Consider the salt form: The hydrochloride salt of 2,5-DMA is more water-soluble than the free base.[1] Ensure you are using the appropriate form for your experiments.
Q3: Can I adjust the pH of my media to improve the solubility of 2,5-DMA?
A3: Yes, pH adjustment can be an effective strategy. As an amphetamine derivative, 2,5-DMA is a weak base.[7] The solubility of weak bases increases in acidic conditions due to protonation of the amine group, which forms a more soluble salt.[8] However, it is critical to consider the optimal pH range for your specific cell line, as significant deviations from physiological pH (typically 7.2-7.4) can be toxic to cells. If you do adjust the pH, it should be done carefully and the final pH of the medium should be verified.
Q4: Are there any other methods to enhance the solubility of 2,5-DMA for my in vitro experiments?
A4: Yes, several other techniques can be employed:
-
Co-solvents: Using a mixture of solvents can enhance solubility.[9] For in vitro work, biocompatible co-solvents such as polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol can be considered in combination with water or your primary solvent.[10]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility. β-cyclodextrins are commonly used for this purpose.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Culture Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of 2,5-DMA exceeds its solubility limit in the aqueous medium.[4] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Solvent Shock | Rapid dilution of a concentrated organic stock solution into the aqueous media causes a sudden change in polarity, leading to precipitation.[5] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[6] Add the compound dropwise while gently vortexing. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High Solvent Concentration in Final Medium | The final concentration of the organic solvent (e.g., DMSO) is too high, which can be toxic to cells and may also influence compound solubility. | Ensure the final solvent concentration is as low as possible, typically below 0.5% (v/v).[4] |
Issue 2: Precipitation Observed After Incubation
| Potential Cause | Explanation | Recommended Solution |
| Metabolism-Induced pH Shift | Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of a pH-sensitive compound like 2,5-DMA.[5] | Monitor the pH of your culture medium during the experiment. Consider changing the medium more frequently or using a more strongly buffered medium if compatible with your cells. |
| Interaction with Media Components | Components in the cell culture medium, such as proteins from fetal bovine serum (FBS), can interact with the compound and reduce its solubility over time.[5][11] | Test for precipitation in both serum-containing and serum-free media to determine if serum components are contributing to the issue. If so, consider reducing the serum concentration or using a serum-free formulation if possible. |
| Temperature Instability | The solubility of the compound may decrease at 37°C over extended periods.[5] | While incubation at 37°C is necessary for cell culture, be aware of this possibility. If precipitation is observed after a long incubation, it may be necessary to refresh the media with a freshly prepared solution of the compound. |
Quantitative Data
Table 1: Solubility of this compound hydrochloride (2,5-DMA HCl)
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 13 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL | [2] |
| Ethanol | 14 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [2] |
Note: The solubility of the free base form of 2,5-DMA is expected to be lower in aqueous solutions.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Calculate the required amount: Determine the mass of 2,5-DMA HCl needed to prepare a stock solution of the desired concentration (e.g., 10 mM) in high-quality, anhydrous DMSO.
-
Weigh the compound: Carefully weigh the 2,5-DMA HCl powder in a sterile microcentrifuge tube.
-
Add solvent: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Inspect: Visually confirm that no solid particles remain. The solution should be clear.
-
Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: pH Adjustment to Enhance Solubility
-
Prepare a concentrated stock solution: Prepare a concentrated stock of 2,5-DMA HCl in water or a suitable buffer (e.g., 10x PBS).
-
Adjust pH of the diluent: Before adding the 2,5-DMA stock, adjust the pH of your final cell culture medium. To increase solubility, you would aim for a slightly more acidic pH.
-
Use a sterile, dilute acid: Use a sterile, dilute solution of hydrochloric acid (e.g., 0.1 M HCl) to slowly lower the pH of the medium while monitoring with a calibrated pH meter.
-
Target a tolerable pH: Adjust the pH to the lowest level that is well-tolerated by your specific cell line (e.g., pH 7.0-7.2).
-
Add the compound: Once the pH of the medium is stabilized, add the 2,5-DMA stock solution to reach the desired final concentration.
-
Verify final pH: After adding the compound, re-check the pH of the final medium to ensure it is within the acceptable range for your cells.
-
Control experiments: Always include a vehicle control with the same pH adjustment to account for any effects of the pH change on your cells.
Protocol 3: Using β-Cyclodextrin for Solubility Enhancement
-
Choose a suitable β-cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.
-
Prepare the cyclodextrin (B1172386) solution: Prepare a stock solution of HP-β-CD in your cell culture medium at a concentration several-fold higher than the final desired concentration.
-
Prepare the 2,5-DMA solution: Prepare a concentrated stock of 2,5-DMA in a minimal amount of a suitable solvent (e.g., DMSO).
-
Form the inclusion complex: Slowly add the 2,5-DMA stock solution to the HP-β-CD solution while vortexing. The molar ratio of cyclodextrin to the drug is a critical parameter and may need to be optimized (e.g., starting with a 1:1 or 2:1 molar ratio of HP-β-CD to 2,5-DMA).
-
Equilibrate: Allow the mixture to equilibrate for a period of time (e.g., 1-2 hours) at room temperature or 37°C with gentle agitation to facilitate the formation of the inclusion complex.
-
Sterile filter: Sterile filter the final solution through a 0.22 µm filter before adding it to your cell cultures.
-
Control experiments: Include a control with the cyclodextrin alone to assess any effects of the cyclodextrin on your experimental system.
Visualizations
Caption: Troubleshooting workflow for addressing precipitation of 2,5-DMA.
Caption: Strategies for enhancing the solubility of 2,5-DMA in vitro.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid stereoselective separations of amphetamine derivatives with highly sulfated gamma-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding of methamphetamine to serum albumin in various species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized (+)-2,5-Dimethoxyamphetamine by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of synthesized (+)-2,5-Dimethoxyamphetamine (2,5-DMA). The following sections detail experimental protocols, present comparative data, and offer visualizations to assist in selecting the most appropriate method for your research needs.
Introduction
This compound is a psychoactive substance whose purity is critical for pharmacological and toxicological studies. The synthesis of 2,5-DMA can result in various impurities, including starting materials, by-products, and enantiomeric impurities. Therefore, robust analytical methods are required to ensure the purity and quality of the synthesized compound. HPLC is a widely used technique for this purpose, offering high resolution and sensitivity. This guide compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) for the purity assessment of 2,5-DMA.
Experimental Protocols
A detailed experimental protocol for a typical HPLC method for the analysis of 2,5-DMA is provided below. This is a general method and may require optimization based on the specific instrumentation and the impurity profile of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) Method for Purity of (+)-2,5-DMA
Objective: To determine the purity of a synthesized sample of this compound and to separate it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard
-
Synthesized this compound sample
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the (+)-2,5-DMA reference standard at a concentration of 1 mg/mL in the mobile phase (initial conditions).
-
Prepare a solution of the synthesized (+)-2,5-DMA sample at a concentration of 1 mg/mL in the mobile phase (initial conditions).
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject the reference standard solution and record the chromatogram.
-
Inject the synthesized sample solution and record the chromatogram.
-
Identify the peak corresponding to (+)-2,5-DMA in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Calculate the purity of the synthesized sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, GC-MS, and TLC for the purity analysis of 2,5-DMA.
| Feature | HPLC | GC-MS | TLC |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation based on differential migration on a solid stationary phase with a liquid mobile phase. |
| Resolution | High | Very High | Low to Moderate |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to ng range) |
| Quantification | Excellent | Excellent | Semi-quantitative |
| Sample Volatility | Not required | Required | Not required |
| Derivatization | Generally not required | Often required for polar analytes | Generally not required |
| Confirmation | Retention time and UV spectrum | Mass spectrum provides structural information | Rf value and spot color |
| Speed | Moderate (20-60 min per sample) | Moderate to Fast (10-30 min per sample) | Fast (multiple samples simultaneously) |
| Cost | High | High | Low |
Mandatory Visualizations
Experimental Workflow for HPLC Purity Validation
Caption: Workflow for HPLC Purity Validation of (+)-2,5-DMA.
Comparison of Analytical Techniques
Caption: Comparison of Analytical Techniques for 2,5-DMA Purity.
Concluding Remarks
For the quantitative determination of the purity of synthesized this compound, HPLC is a highly suitable method due to its high resolution, sensitivity, and excellent quantitative capabilities. It allows for the separation of the main compound from potential non-volatile impurities and can be adapted for chiral separations to determine enantiomeric purity.
GC-MS serves as a powerful complementary technique, particularly for the identification of volatile impurities. Its ability to provide structural information through mass spectrometry is invaluable for characterizing the impurity profile of the synthesized compound.
TLC is a cost-effective and rapid method for preliminary purity assessment and for monitoring the progress of a synthesis. However, it lacks the resolution and quantitative accuracy of HPLC and GC-MS for final purity validation.
The choice of analytical technique will depend on the specific requirements of the research, including the need for quantitative accuracy, impurity identification, and available resources. For comprehensive quality control, a combination of these techniques is often employed.
Limited Cross-Reactivity of Amphetamine Immunoassays with (+)-2,5-Dimethoxyamphetamine: A Comparative Guide
A comprehensive review of experimental data indicates that commonly used amphetamine immunoassays exhibit minimal to no cross-reactivity with (+)-2,5-Dimethoxyamphetamine (DOM), a potent hallucinogenic substituted amphetamine. This guide provides a comparative analysis of the performance of several commercial immunoassays, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals on the specificity of these screening tools.
The potential for cross-reactivity of structurally related compounds is a critical consideration in the development and application of immunoassays for drugs of abuse. False-positive results can have significant clinical and forensic implications. This guide focuses on the interaction of this compound (DOM) with various amphetamine-targeted immunoassays.
Comparative Analysis of Immunoassay Cross-Reactivity
Experimental studies evaluating the cross-reactivity of several commercial amphetamine immunoassays with this compound (DOM) have consistently demonstrated a low potential for interference. The following table summarizes the available quantitative data from published studies and manufacturer documentation.
| Immunoassay Kit | Manufacturer | Platform | Analyte Tested | Lowest Concentration for Positive Result (ng/mL) | Estimated Cross-Reactivity (%) | Reference |
| EMIT II Plus Amphetamines Assay | Siemens/Syva® | Roche/Hitachi Modular P | 2,5-Dimethoxyamphetamine | > 100,000 | < 0.5 | [1] |
| CEDIA DAU Amphetamine/Ecstasy Assay | Microgenics (Thermo Scientific) | Roche/Hitachi Modular P | 2,5-Dimethoxyamphetamine | > 100,000 | < 0.5 | [1] |
| Lin-Zhi Methamphetamine Enzyme Immunoassay | Lin-Zhi | Roche/Hitachi Modular P | 2,5-Dimethoxyamphetamine | > 100,000 | < 0.5 | [1] |
| Microgenics DRI® Ecstasy Enzyme Assay | Microgenics (Thermo Scientific) | Roche/Hitachi Modular P | 2,5-Dimethoxyamphetamine | > 100,000 | < 0.5 | [1] |
| Microgenics DRI® Phencyclidine Enzyme Assay | Microgenics (Thermo Scientific) | Roche/Hitachi Modular P | 2,5-Dimethoxyamphetamine | > 100,000 | Not Applicable | [1] |
| Abuscreen Radioimmunoassay (High Specificity) | Roche | Radioimmunoassay | 2,5-Dimethoxyamphetamine (DMA) | > 100,000 | Not Detected | [2] |
| Abbott TDx Amphetamine/Methamphetamine II | Abbott Diagnostics | Fluorescence Polarization Immunoassay (FPIA) | 2,5-Dimethoxyamphetamine (DMA) | Not Detected at 100,000 ng/mL | Not Detected | [3] |
Note: Estimated Cross-Reactivity is calculated as (Cutoff Concentration / Lowest Concentration for Positive Result) x 100. For concentrations reported as "> X", the cross-reactivity is presented as "< Y".
The data clearly indicates that even at very high concentrations, significantly exceeding typical levels encountered in biological samples, this compound does not produce a positive result in the tested amphetamine immunoassays. The study by Springer et al. (2014) systematically evaluated five commercial immunoassay kits and found that for 2,5-dimethoxyamphetamines, a positive result was not obtained even at a concentration of 100 µg/mL (100,000 ng/mL). Similarly, earlier studies on the Roche Abuscreen radioimmunoassay and the Abbott TDx FPIA platform also reported a lack of cross-reactivity with 2,5-dimethoxyamphetamine.[2][3]
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding and interpreting the cross-reactivity data. Below are detailed protocols for the key experiments.
Protocol 1: Cross-Reactivity Screening on an Automated Analyzer (Adapted from Springer et al., 2014)
-
Sample Preparation: Stock solutions of this compound were prepared in methanol. These stocks were then used to spike drug-free human urine to achieve a high initial screening concentration (e.g., 100 µg/mL). Subsequent dilutions were prepared from this high concentration sample to determine the minimum concentration that would yield a positive result.
-
Immunoassay Analysis: The spiked urine samples were analyzed on a Roche/Hitachi Modular P automated screening instrument according to the manufacturer's instructions for each of the five commercial immunoassay reagent kits:
-
Siemens/Syva® EMIT®II Plus Amphetamines assay
-
Microgenics DRI® Ecstasy enzyme assay
-
Microgenics DRI® Phencyclidine enzyme assay
-
Lin-Zhi Methamphetamine enzyme immunoassay
-
CEDIA® DAU Amphetamine/Ecstasy Assay
-
-
Data Interpretation: A sample was considered positive if the instrument response was equal to or greater than the established cutoff calibrator for each assay (typically calibrated with d-amphetamine or d-methamphetamine). The lowest concentration of the tested compound that produced a positive result was recorded.
Protocol 2: Radioimmunoassay (RIA) Cross-Reactivity Determination (Adapted from Peel et al., 1990)
-
Sample Preparation: this compound was dissolved and diluted in drug-free urine to achieve a range of concentrations, typically from 1,000 to 100,000 ng/mL.
-
RIA Procedure: The analysis was performed using the Roche Abuscreen radioimmunoassay reagents for amphetamine (high specificity). The assay is based on the competition between unlabeled drug (from the sample) and a fixed amount of ¹²⁵I-labeled drug for binding sites on a limited amount of specific antibody.
-
Data Analysis: The amount of radioactivity in the bound fraction was measured using a gamma counter. The results for the spiked samples were compared to the negative and positive controls. A positive result was defined as a response equivalent to or greater than the 300 ng/mL d-amphetamine cutoff calibrator.
Experimental Workflow and Signaling Pathway Visualization
To visually represent the process of evaluating immunoassay cross-reactivity, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for assessing immunoassay cross-reactivity.
Caption: Signaling pathway of a competitive immunoassay with a non-cross-reactive compound.
References
- 1. scispace.com [scispace.com]
- 2. Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization immunoassay detection of amphetamine, methamphetamine, and illicit amphetamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Receptor Binding Profiles of (+)-2,5-DMA and DOM
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the receptor binding profiles of two psychoactive phenethylamines: (+)-2,5-dimethoxyamphetamine ((+)-2,5-DMA) and 2,5-dimethoxy-4-methylamphetamine (DOM). Both compounds are known for their interaction with serotonin (B10506) receptors, but their distinct profiles account for their differing pharmacological effects. This document summarizes their binding affinities, details the experimental methods used for their determination, and illustrates the primary signaling pathway they activate.
Receptor Binding Affinity
The primary mechanism of action for both (+)-2,5-DMA and DOM is agonism at serotonin 5-HT2 receptors. DOM, also known as STP, is a potent psychedelic drug, with its effects largely attributed to its high affinity for the 5-HT2A receptor.[1][2] (+)-2,5-DMA is the parent compound of the DOx series of psychedelic drugs and is considered to have low potency as a psychedelic itself.[3]
The receptor binding affinities (Ki) of (+)-2,5-DMA and DOM at various serotonin receptors are summarized in the table below. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand; a lower Ki value indicates a higher binding affinity.
| Receptor | (+)-2,5-DMA Ki (nM) | DOM Ki (nM) |
| Serotonin 5-HT1A | 9727 (for DOET, a related compound) | - |
| Serotonin 5-HT2A | 2502[3] | 12 (for DOET, a related compound)[4] |
| Serotonin 5-HT2B | - | - |
| Serotonin 5-HT2C | 108 (for DOET, a related compound)[4] | - |
Note: Data for DOM's direct Ki values were not as readily available in the initial search results; data for the closely related and potent compound DOET (2,5-dimethoxy-4-ethylamphetamine) is provided for a general comparison of the DOx series. Further research would be needed for a direct side-by-side comparison of DOM's Ki values at all listed receptors.
DOM is a selective full agonist of the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Its psychedelic effects are primarily mediated by its action at the 5-HT2A receptor.[1][2] In contrast, (+)-2,5-DMA is a low-potency partial agonist at the 5-HT2A receptor.[3] Neither drug shows significant binding to monoamine transporters at the concentrations tested.[3][4]
Experimental Protocols: Radioligand Binding Assay
The receptor binding affinities presented in this guide are typically determined using radioligand binding assays.[5] This robust and sensitive method quantifies the interaction between a ligand (the drug being tested) and a receptor.[5] The most common type of assay for determining Ki values is the competition (or inhibition) assay.[5]
Principle: A competition binding assay measures the ability of an unlabeled test compound (e.g., (+)-2,5-DMA or DOM) to compete with a fixed concentration of a radioactively labeled ligand for binding to a specific receptor. The data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50), which is then converted to the inhibition constant (Ki) to determine the affinity of the test compound for the receptor.[5]
Generalized Protocol:
-
Receptor Preparation: Membranes from cells expressing the target receptor (e.g., human 5-HT2A receptor) or brain tissue homogenates are prepared.[6]
-
Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[7]
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways
The primary target for both (+)-2,5-DMA and DOM, the 5-HT2A receptor, is a G protein-coupled receptor (GPCR).[8] Upon activation by an agonist, the 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway.[8] This pathway is a major excitatory signaling cascade for serotonin receptors.[8]
The Gq/G11 Signaling Cascade:
-
Agonist Binding: An agonist, such as DOM or (+)-2,5-DMA, binds to the 5-HT2A receptor.
-
G Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the Gq/G11 protein.
-
PLC Activation: The activated alpha subunit of the Gq/G11 protein stimulates the enzyme phospholipase C (PLC).[8]
-
Second Messenger Production: PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8]
-
Downstream Effects: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[8] These downstream events lead to a variety of cellular responses.
Interestingly, some studies have shown that different 5-HT2A receptor ligands can differentially activate downstream signaling pathways, a phenomenon known as functional selectivity. For instance, 2,5-DMA has been shown to induce IP accumulation without activating the phospholipase A2 (PLA2) mediated response.[8]
5-HT2A Receptor Gq-Coupled Signaling Pathway
Caption: The Gq-coupled signaling pathway of the 5-HT2A receptor.
References
- 1. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 2,5-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 4. 2,5-Dimethoxy-4-ethylamphetamine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
A Comparative In Vivo Analysis of (+)-2,5-Dimethoxyamphetamine (DOM) and Psilocybin for Researchers and Drug Development Professionals
An objective guide to the distinct in vivo pharmacological profiles of two prominent serotonergic psychedelics, supported by experimental data.
This guide provides a detailed comparison of the in vivo effects of (+)-2,5-Dimethoxyamphetamine (DOM), a substituted amphetamine, and psilocybin, a tryptamine (B22526) prodrug. The information presented is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their receptor binding profiles, pharmacokinetic properties, and behavioral effects in established animal models.
Receptor Binding Affinity
The primary molecular target for both DOM and psilocybin's psychedelic effects is the serotonin (B10506) 2A receptor (5-HT2A).[1][2] However, their affinity and selectivity for a range of other receptors contribute to their distinct pharmacological profiles. The following table summarizes the in vitro binding affinities (Ki values) of DOM and psilocin (the active metabolite of psilocybin) at various serotonin receptors. Lower Ki values indicate higher binding affinity.
| Receptor | (+)-DOM Ki (nM) | Psilocin Ki (nM) | Reference(s) |
| 5-HT2A | 6.8 - 61 | 10 - 113 | [3][4][5] |
| 5-HT2C | 128 - 440 | 110 | [3][4] |
| 5-HT1A | > 5600 - 7238 | 100 - 113 | [3][4] |
| 5-HT2B | 68 - 128 (EC50) | - | [6] |
Note: Data is compiled from multiple studies and variations in experimental conditions may exist. Ki values for psilocin are presented as it is the active metabolite of psilocybin in vivo.
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion (ADME) of DOM and psilocybin differ significantly, influencing their onset, duration, and intensity of effects. Psilocybin is a prodrug that is rapidly dephosphorylated to the pharmacologically active psilocin.[7] DOM, on the other hand, is an active compound upon administration.
| Parameter | (+)-DOM (Rat) | Psilocybin/Psilocin (Rat) | Reference(s) |
| Active Compound | This compound | Psilocin | [7] |
| Metabolism | Primarily by CYP2D6 to Hydroxy-DOM | Dephosphorylation to psilocin | [7] |
| Bioavailability | - | ~50% (oral psilocybin to systemic psilocin) | [8] |
| Tmax (oral) | - | 80-100 min (psilocin from psilocybin) | [8] |
| Half-life (t1/2) | - | 1.5 - 4 hours (psilocin) | [8] |
Note: Comprehensive pharmacokinetic data for DOM in rodents is less readily available in a comparative format.
Behavioral Effects in Animal Models
Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for 5-HT2A receptor activation and potential psychedelic activity in humans.[1][9] Both DOM and psilocybin induce the HTR in a dose-dependent manner.
| Compound | Animal Model | ED50 (mg/kg) | Reference(s) |
| (+)-DOM | Mouse (C57BL/6J) | 0.37 (s.c.) | [10] |
| Psilocybin | Mouse (C57BL/6J) | 0.38 (s.c.) | [10] |
Drug Discrimination
Drug discrimination paradigms in animals are used to assess the subjective effects of psychoactive substances.[11] In these studies, animals are trained to recognize the interoceptive cues of a specific drug. The ability of a novel compound to substitute for the training drug indicates similar subjective effects.
| Training Drug | Test Drug | ED50 (mg/kg) | Animal Model | Reference(s) |
| (+)-DOM | (+)-DOM | 0.38 | Rat | [1] |
| (+)-DOM | Psilocybin | 0.76 | Rat | [1] |
| Psilocybin | Psilocybin | 0.5 (Training Dose) | Rat | [12] |
Signaling Pathways and Experimental Workflows
The binding of DOM and psilocin to the 5-HT2A receptor initiates intracellular signaling cascades. The primary pathway involves the activation of Gq/11 protein, leading to downstream effects. Recent research also points to the involvement of β-arrestin pathways, which may contribute to the nuanced effects of different psychedelics.
Caption: Simplified 5-HT2A receptor signaling pathways activated by DOM and psilocin.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Designer drug 2,5-dimethoxy-4-methyl-amphetamine (DOM, STP): involvement of the cytochrome P450 isoenzymes in formation of its main metabolite and detection of the latter in rat urine as proof of a drug intake using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. harvest.usask.ca [harvest.usask.ca]
- 9. Head-twitch response - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pharmacological characterisation of psilocybin and 5-MeO-DMT discriminative cues in the rat and their translational value for identifying novel psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of the pharmacokinetics of 2,5-DMA and DOI
A comprehensive analysis of the absorption, distribution, metabolism, and excretion of two closely related psychedelic phenethylamines.
This guide provides a detailed comparison of the pharmacokinetic profiles of 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA) and 2,5-dimethoxy-4-iodoamphetamine (DOI). While both are structurally related and act as agonists at serotonin (B10506) 5-HT2A receptors, their pharmacokinetic properties differ significantly, leading to distinct pharmacological effects in terms of onset, duration, and potency. This comparison is intended for researchers, scientists, and drug development professionals.
Executive Summary
2,5-DMA and DOI, despite their structural similarities, exhibit markedly different pharmacokinetic profiles. DOI is significantly more potent, requiring a much lower dose to elicit psychoactive effects, and has a considerably longer duration of action compared to 2,5-DMA. This is largely attributed to the presence of the iodine atom at the 4-position of the phenyl ring in DOI, which influences its metabolic stability and receptor binding affinity. While comprehensive human pharmacokinetic data for 2,5-DMA is limited, available information and data from related compounds suggest a faster metabolism and clearance compared to DOI.
Pharmacokinetic Data Summary
| Pharmacokinetic Parameter | 2,5-Dimethoxyamphetamine (2,5-DMA) | 2,5-Dimethoxy-4-iodoamphetamine (DOI) |
| Typical Oral Dose | 80 - 160 mg | 1.5 - 3.0 mg |
| Duration of Action | 6 - 8 hours | 16 - 30 hours |
| Metabolism | Likely undergoes O-demethylation, hydroxylation, and deamination. Primarily metabolized by Cytochrome P450 enzymes, with CYP2D6 expected to play a significant role. | Primarily metabolized by O-demethylation via the CYP2D6 enzyme.[1] |
| Key Metabolites | Expected to be hydroxylated and demethylated derivatives. | O-demethylated metabolites. |
| Elimination | Primarily renal excretion of metabolites and some unchanged drug. | Primarily renal excretion of metabolites. |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of standardized in vivo and in vitro experiments. Below are detailed methodologies for key experiments typically employed in such studies.
Human Pharmacokinetic Study Protocol
A typical clinical study to determine the pharmacokinetic profiles of 2,5-DMA and DOI would involve the following steps:
-
Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Subjects undergo a thorough medical screening to ensure they meet the inclusion criteria and have no contraindications.
-
Drug Administration: A single oral dose of 2,5-DMA or DOI is administered to the subjects. The dose is carefully selected based on preclinical data and known psychoactive thresholds.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours). Samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma.
-
Urine Collection: Urine samples are collected over specified intervals (e.g., 0-12h, 12-24h, 24-48h) to assess renal clearance and identify metabolites.
-
Sample Storage: Plasma and urine samples are stored at -80°C until analysis to ensure the stability of the analytes.
Sample Preparation and Analysis for Quantification
The quantification of 2,5-DMA and DOI in biological matrices like plasma and urine is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
-
Sample Preparation:
-
Protein Precipitation: To remove proteins from plasma samples, a simple protein precipitation step is often employed. An organic solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample, which is then vortexed and centrifuged to pellet the precipitated proteins.[2]
-
Liquid-Liquid Extraction (LLE): This method is used to extract the drugs from the biological matrix. The sample is mixed with an immiscible organic solvent (e.g., ethyl acetate). The drugs partition into the organic layer, which is then separated and evaporated to concentrate the analytes.[3]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent material to selectively adsorb the drugs from the sample. Interfering substances are washed away, and the drugs are then eluted with a specific solvent.
-
-
LC-MS/MS Analysis:
-
The prepared sample extract is injected into a liquid chromatograph, which separates the parent drug from its metabolites based on their physicochemical properties.
-
The separated compounds then enter a tandem mass spectrometer, which ionizes the molecules and fragments them in a specific pattern.
-
The mass spectrometer detects and quantifies the parent drug and its metabolites by monitoring specific precursor and product ion transitions, providing high selectivity and sensitivity.[2][3]
-
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a pharmacokinetic study, from sample collection to data analysis.
Serotonin 5-HT2A Receptor Signaling Pathway
Both 2,5-DMA and DOI exert their primary psychoactive effects through agonism of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates a complex intracellular signaling cascade.
References
- 1. 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a rapid and sensitive method for the quantitation of amphetamines in human plasma and oral fluid by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultra-performance liquid chromatography-tandem mass spectrometry method for the analysis of amphetamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 4-Position: A Comparative Guide to the Structure-Activity Relationship of 2,5-Dimethoxyamphetamines
A deep dive into the pharmacology of 4-substituted 2,5-dimethoxyamphetamines (DOx compounds) reveals a fascinating interplay between molecular structure and biological activity. For researchers, scientists, and drug development professionals, understanding these relationships is paramount for the rational design of novel therapeutics targeting the serotonergic system. This guide provides a comparative analysis of the structural activity relationship (SAR) of these potent psychoactive compounds, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
The 2,5-dimethoxyamphetamine (B1679032) backbone itself possesses modest psychoactive properties. However, the introduction of a substituent at the 4-position of the phenyl ring dramatically alters its pharmacological profile, particularly its affinity and efficacy at the serotonin (B10506) 2A (5-HT2A) receptor, a key mediator of psychedelic effects. The nature of this 4-position substituent—its size, lipophilicity, and electronic properties—is a critical determinant of the compound's potency and intrinsic activity.
Comparative Analysis of Receptor Binding and Functional Potency
The following tables summarize the in vitro pharmacological data for a series of 4-substituted 2,5-dimethoxyamphetamine analogs. The data, compiled from multiple studies, highlight the impact of the 4-position substituent on binding affinity (Ki) and functional potency (EC50) at the human 5-HT2A receptor.
Table 1: 5-HT2A Receptor Binding Affinities (Ki) of 4-Substituted 2,5-Dimethoxyamphetamines
| 4-Substituent | Compound | Ki (nM) at human 5-HT2A |
| Hydrogen | 2,5-DMA | ~1600 |
| Methyl | DOM | 533[1] |
| Ethyl | DOET | 137[1] |
| n-Propyl | DOPR | 1-9[2][3] |
| n-Butyl | DOBU | 2-56[2][3] |
| n-Amyl | DOAM | 2-56[2][3] |
| Bromo | DOB | 59[1] |
| Iodo | DOI | ~1-5 |
| Chloro | DOC | Data not consistently available |
| Nitro | DON | Data not consistently available |
Table 2: 5-HT2A Receptor Functional Potency (EC50) and Efficacy (Emax) of 4-Substituted 2,5-Dimethoxyamphetamines
| 4-Substituent | Compound | EC50 (nM) at human 5-HT2A | Emax (%) |
| Methyl | DOM | ~40 | Full agonist[4] |
| Ethyl | DOET | 68-128 (5-HT2B) | Partial agonist (73-85% at 5-HT2B) |
| n-Propyl | DOPR | 1-9 | High efficacy |
| n-Butyl | DOBU | >10,000 (5-HT2B) | No activation (5-HT2B) |
| n-Amyl | DOAM | >10,000 (5-HT2B) | No activation (5-HT2B) |
| Bromo | DOB | - | Partial agonist |
| Iodo | DOI | 0.5-1.5 | Full agonist |
Key Observations from the Data:
-
Effect of Alkyl Chain Length: Increasing the length of the alkyl chain at the 4-position from methyl (DOM) to propyl (DOPR) generally increases both binding affinity and functional potency at the 5-HT2A receptor.[2][3] However, further increasing the chain length to butyl (DOBU) and amyl (DOAM) leads to a decrease in in vivo potency, which is likely attributed to pharmacokinetic factors such as reduced brain penetration rather than a loss of receptor activity.[2][5]
-
Halogen Substitution: The introduction of a halogen at the 4-position, such as bromo (DOB) or iodo (DOI), results in compounds with high affinity and potency. DOI, in particular, is one of the most potent 5-HT2A receptor agonists in this series.
-
Lipophilicity and Electronic Character: The affinity of these compounds for the 5-HT2A receptor is correlated with the lipophilicity of the 4-position substituent.[6][7] Electron-withdrawing groups at this position tend to increase activity, while electron-donating groups can decrease it.
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay for 5-HT2A Receptor Affinity (Ki)
This assay determines the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin or [125I]DOI are commonly used radioligands that bind with high affinity to the 5-HT2A receptor.
-
Membrane Preparation:
-
HEK-293 cells expressing the 5-HT2A receptor are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Assay Procedure:
-
A constant concentration of the radioligand (typically at or below its Kd value) is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A antagonist (e.g., ketanserin).
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization for 5-HT2A Receptor Potency (EC50)
This assay measures the ability of a compound to activate the 5-HT2A receptor, which is a Gq/11-coupled receptor, leading to an increase in intracellular calcium concentration.
-
Cell Line: HEK-293 or Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2A receptor.
-
Calcium Indicator Dye: A fluorescent calcium indicator dye, such as Fluo-4 AM or Fura-2 AM, is used to measure changes in intracellular calcium levels.
-
Assay Procedure:
-
Cells are seeded in a multi-well plate and allowed to attach overnight.
-
The cells are then loaded with the calcium indicator dye for a specific period.
-
After washing to remove excess dye, the cells are treated with varying concentrations of the test compound.
-
The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve. The maximum response (Emax) is also determined and is often expressed as a percentage of the response to a reference full agonist, such as serotonin.
Mandatory Visualizations
5-HT2A Receptor Signaling Pathway
The primary signaling cascade initiated by the activation of the 5-HT2A receptor by 4-substituted 2,5-dimethoxyamphetamines involves the Gq/11 pathway.
Caption: 5-HT2A receptor Gq/11 signaling cascade.
Experimental Workflow for SAR Determination
The following diagram illustrates the general workflow for determining the structure-activity relationship of novel 4-substituted 2,5-dimethoxyamphetamine analogs.
Caption: Workflow for SAR studies of novel compounds.
References
- 1. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Frontiers | Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors [frontiersin.org]
- 7. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Bioanalytical Method for (+)-2,5-Dimethoxyamphetamine: A Comparative Guide to Regulatory Compliance
For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is a critical prerequisite for the reliable quantification of analytes in biological matrices. This guide provides a comprehensive comparison of analytical techniques for the quantification of (+)-2,5-Dimethoxyamphetamine (2,5-DMA) and outlines the essential steps for method validation in accordance with major regulatory guidelines, including those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4]
The accurate measurement of drug and metabolite concentrations in biological fluids is paramount for pharmacokinetic, toxicokinetic, bioavailability, and bioequivalence studies.[5][6] A thoroughly validated bioanalytical method ensures that the data generated are reliable and suitable for supporting regulatory submissions.[7][8]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is fundamental to developing a robust bioanalytical method. For the quantification of amphetamine derivatives like 2,5-DMA, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed methods due to their high sensitivity and selectivity.[9][10] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also be used, though it may lack the sensitivity and selectivity of mass spectrometric methods.
Below is a summary of the typical performance characteristics of these techniques for amphetamine quantification.
| Parameter | GC-MS | LC-MS/MS | HPLC-UV |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | 0.05 - 5 ng/mL | 10 - 100 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.98 |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±20% |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Selectivity | High | Very High | Moderate to Low |
| Matrix Effect | Can be significant, often requires derivatization | Can be significant, managed with appropriate sample preparation and internal standards | Less susceptible but can be affected by co-eluting substances |
| Throughput | Moderate | High | High |
Regulatory Framework for Bioanalytical Method Validation
The ICH M10 guideline provides a harmonized framework for the validation of bioanalytical methods, ensuring a consistent approach across different regulatory agencies.[1][2][3] A full validation should be performed when a new bioanalytical method is developed and used for the first time.[8] The core parameters that must be evaluated during validation are outlined below.
Experimental Protocols for Method Validation
Detailed experimental protocols are essential for ensuring the reproducibility and reliability of the validation process. Below are protocols for key validation experiments for an LC-MS/MS method for this compound in human plasma.
1. Selectivity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte without interference from endogenous matrix components.
-
Protocol:
-
Analyze blank plasma samples from at least six different sources.
-
Analyze blank plasma samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the internal standard.
-
Evaluate chromatograms for any interfering peaks at the retention times of the analyte and internal standard. The response of any interfering peak in the blank samples should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
-
2. Calibration Curve and Linearity
-
Objective: To establish the relationship between the instrument response and the concentration of the analyte.
-
Protocol:
-
Prepare a blank plasma sample and a series of at least six to eight non-zero calibration standards by spiking blank plasma with known concentrations of 2,5-DMA.
-
The concentration range should cover the expected concentrations in study samples, including the LLOQ and the Upper Limit of Quantification (ULOQ).
-
Process and analyze the calibration standards along with a blank and a zero standard (blank with internal standard).
-
Plot the peak area ratio (analyte/internal standard) against the nominal concentration and determine the best-fit regression model. A correlation coefficient (r²) of ≥ 0.99 is generally required.
-
3. Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
For intra-assay accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.
-
For inter-assay accuracy and precision, analyze the QC samples on at least three different days.
-
The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15% (20% for LLOQ).[11]
-
4. Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze low and high QC samples after undergoing at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze low and high QC samples kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze low and high QC samples stored at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the duration of the study.
-
Post-Preparative Stability: Analyze extracted QC samples that have been stored in the autosampler for a specified duration.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Summary of Validation Data
The following tables present hypothetical validation data for an LC-MS/MS method for the quantification of this compound in human plasma, demonstrating acceptance criteria based on regulatory guidelines.
Table 1: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=5) | Inter-Assay (n=15, 3 runs) |
| Mean Conc. (ng/mL) ± SD | Accuracy (%Bias) | ||
| LLOQ | 0.5 | 0.52 ± 0.04 | 4.0 |
| Low QC | 1.5 | 1.45 ± 0.11 | -3.3 |
| Medium QC | 50 | 51.2 ± 2.8 | 2.4 |
| High QC | 150 | 147.5 ± 9.6 | -1.7 |
Table 2: Stability
| Stability Test | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD (n=3) | Accuracy (%Bias) |
| Freeze-Thaw (3 cycles) | Low QC | 1.5 | 1.41 ± 0.10 | -6.0 |
| High QC | 150 | 145.8 ± 8.9 | -2.8 | |
| Short-Term (6 hours, RT) | Low QC | 1.5 | 1.47 ± 0.09 | -2.0 |
| High QC | 150 | 153.2 ± 10.1 | 2.1 | |
| Long-Term (30 days, -80°C) | Low QC | 1.5 | 1.54 ± 0.11 | 2.7 |
| High QC | 150 | 148.9 ± 12.3 | -0.7 | |
| Post-Preparative (24 hours, 4°C) | Low QC | 1.5 | 1.44 ± 0.13 | -4.0 |
| High QC | 150 | 151.7 ± 9.8 | 1.1 |
By adhering to these regulatory guidelines and employing a systematic approach to method validation, researchers can ensure the generation of high-quality, reliable, and defensible bioanalytical data for their drug development programs.
References
- 1. worldwide.com [worldwide.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. karger.com [karger.com]
Comparative study of the behavioral effects of the enantiomers of 2,5-Dimethoxyamphetamine
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects of the (R)- and (S)-enantiomers of 2,5-Dimethoxyamphetamine (DOM), a substituted amphetamine with psychedelic properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the stereoselective actions of this compound.
The hallucinogenic properties of DOM are primarily attributed to its interaction with serotonin (B10506) 5-HT2A receptors. The activity of DOM resides predominantly in its (R)-enantiomer, which is significantly more potent than the (S)-enantiomer.
Quantitative Analysis of Behavioral Effects
The following table summarizes the available quantitative data comparing the potency of the (R)- and (S)-enantiomers of DOM in various behavioral assays.
| Behavioral Assay | Species | Enantiomer | Potency (Relative to Racemic DOM) | Effective Dose Range (in humans) | Reference |
| Schedule-Controlled Behavior | Rat | (R)-(-)-DOM | 5-6 times more potent than (S)-DOM | Not Applicable | [1] |
| (S)-(+)-DOM | Less potent | Not Applicable | [1] | ||
| Drug Discrimination | Rat | (-)-isomer | More potent than (+)-isomer | Not Applicable | |
| Psychoactive Effects in Humans | Human | (R)-DOM | Approximately twice as potent | 1.0 - 2.5 mg | [2] |
| (S)-DOM | No psychoactive effects observed | > 4 mg (no activity reported) | [2] | ||
| Racemic DOM | - | 2 - 5 mg | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
Schedule-Controlled Behavior in Rats
-
Subjects: Male Sprague-Dawley rats were utilized in these experiments.
-
Apparatus: Standard operant conditioning chambers equipped with a response lever and a food pellet dispenser were used.
-
Procedure: The rats were trained to press a lever under a fixed-interval schedule of food presentation. Once a stable pattern of responding was established, the effects of the DOM enantiomers were evaluated. The drugs, (R)-(-)-DOM, (S)-(+)-DOM, and racemic DOM, were administered intraperitoneally at various doses. The primary measure was the rate of responding, which was recorded and analyzed to determine the dose-response relationship for each compound.[1]
Drug Discrimination in Rats
-
Subjects: Rats were trained to discriminate the effects of a specific training drug from saline.
-
Apparatus: A two-lever operant chamber was used for this paradigm.
-
Procedure: Animals were trained to press one lever after the administration of the training drug (e.g., racemic DOM) and another lever after a saline injection to receive a food reward. Once this discrimination was learned, generalization tests were conducted with the individual enantiomers, (R)-DOM and (S)-DOM. The percentage of responses on the drug-appropriate lever was measured to determine the degree to which the enantiomers produced stimulus effects similar to the training drug. This allows for an assessment of their relative potencies.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway implicated in the psychedelic effects of DOM and a typical experimental workflow for studying its behavioral effects.
Caption: 5-HT2A Receptor Signaling Pathway Activated by (R)-DOM.
Caption: Experimental Workflow for Behavioral Comparison.
References
Assessing the Specificity of Antibodies for (+)-2,5-Dimethoxyamphetamine (DOB): A Comparative Guide
For researchers and professionals in drug development and forensic analysis, the availability of specific antibodies is crucial for the accurate detection and quantification of psychoactive compounds. This guide provides a comparative assessment of the specificity of antibodies raised against phenethylamines of the DO sub-family, with a focus on (+)-2,5-Dimethoxyamphetamine (DOB). The data presented here is primarily derived from patent literature describing the development of specific immunoassays for this class of compounds, offering a significant advancement over general amphetamine immunoassays which typically show poor cross-reactivity with DOB.
Performance Comparison of DO Sub-Family Specific Antibodies
The development of specific immunoassays for the DO sub-family of phenethylamines has been a notable challenge. However, recent advancements have led to the generation of antibodies with high specificity for this group of compounds. Below is a summary of the cross-reactivity of a specific antibody developed for the DO sub-family, demonstrating its performance with DOB and other structurally related molecules.
| Compound | Structure | Percent Cross-Reactivity (%) |
| DOB (4-Bromo-2,5-dimethoxyamphetamine) | 100 | |
| Bromo DragonFly (HCl) | 96 | |
| DOI (4-Iodo-2,5-dimethoxyamphetamine) HCl | 73 | |
| DON (4-Nitro-2,5-dimethoxyamphetamine) | 57 | |
| DOET (4-Ethyl-2,5-dimethoxyamphetamine) | 50 | |
| DOM (4-Methyl-2,5-dimethoxyamphetamine) | 49 | |
| DOC (4-Chloro-2,5-dimethoxyamphetamine) | 47 |
Data is derived from patent US10775394B2, which describes an antibody with an IC50 of 0.437 ng/mL for DOB.[1]
It is important to note that many commercial amphetamine immunoassays show negligible cross-reactivity with DOB and other related phenethylamines. One study evaluating nine commercial ELISA kits found that cross-reactivity towards DOB was less than 0.4%, even at concentrations as high as 50,000 ng/mL.[2] This highlights the necessity of developing specific antibodies, such as the one detailed above, for the reliable detection of this class of compounds.
Experimental Protocols
The generation of specific antibodies against small molecules like DOB requires the synthesis of a hapten, which is then conjugated to a carrier protein to become immunogenic.
1. Hapten Synthesis and Immunogen Preparation
The synthesis of a suitable hapten is a critical first step. For the DO sub-family of compounds, a common strategy involves derivatization at the 4-position of the phenyl ring to allow for the attachment of a linker arm, which is then conjugated to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1]
-
Hapten Design: A derivative of a DO-subfamily compound is synthesized with a functional group (e.g., a carboxyl group) at the end of a spacer arm. This spacer arm is crucial to present the hapten to the immune system effectively.
-
Conjugation to Carrier Protein: The hapten is then covalently linked to a carrier protein (e.g., BSA) using a suitable crosslinker. The resulting hapten-protein conjugate serves as the immunogen.[1]
2. Antibody Production and Immunoassay Development
The immunogen is used to immunize animals (e.g., mice or rabbits) to elicit an immune response. Standard techniques for monoclonal or polyclonal antibody production can then be employed.
-
Immunization: Animals are immunized with the hapten-protein conjugate.
-
Screening: The resulting antibodies are screened for their ability to bind to the target analyte (e.g., DOB).
-
Immunoassay: A competitive immunoassay format, such as an ELISA (Enzyme-Linked Immunosorbent Assay), is then developed. In this format, the analyte in a sample competes with a labeled form of the analyte for binding to a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[1]
Visualizing Experimental Workflows
Hapten-Carrier Protein Conjugation for Immunogen Synthesis
Caption: Workflow for the synthesis of a DOB-immunogen.
Competitive ELISA Workflow for DOB Detection
Caption: Workflow of a competitive ELISA for DOB detection.
References
A Comparative Analysis of (+)-2,5-Dimethoxyamphetamine and Other 5-HT2A Receptor Agonists' Potency
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of (+)-2,5-Dimethoxyamphetamine (DOB) against other well-known 5-HT2A receptor agonists, including LSD, psilocin, and mescaline. The data presented is supported by experimental findings from various scientific studies.
Comparative Potency at the 5-HT2A Receptor
The potency of a compound at a specific receptor is a critical determinant of its pharmacological activity. For 5-HT2A receptor agonists, potency is typically quantified by the half-maximal effective concentration (EC50) and the inhibition constant (Ki). EC50 represents the concentration of an agonist that produces 50% of the maximal response, while Ki indicates the binding affinity of a ligand for the receptor. Lower EC50 and Ki values signify higher potency and affinity, respectively.
The following table summarizes the in vitro potency of DOB and other selected 5-HT2A agonists based on published experimental data. It is important to note that values can vary between studies due to differences in experimental systems and conditions.
| Compound | EC50 (nM) | Ki (nM) | Efficacy (% of 5-HT max response) |
| This compound (DOB) | ~40 | Similar to 5-HT | Full agonist (85.9–95.1%)[1] |
| Lysergic acid diethylamide (LSD) | 0.51 - 7.2[1][2] | 0.57 | Partial agonist (64.5%)[1] |
| Psilocin | 10[3] | 120 - 173 (human brain)[4][5] | Partial agonist |
| Mescaline | ~10,000[6] | 150 - 12,000[7] | Partial agonist |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
The determination of agonist potency at the 5-HT2A receptor involves a variety of in vitro assays. The most common methodologies cited in the supporting literature are detailed below.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a receptor. This technique involves competing a non-labeled test compound against a radiolabeled ligand known to bind to the receptor of interest.
Typical Protocol:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor (e.g., from CHO-K1 or HEK293 cells) are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled 5-HT2A receptor agonist (e.g., [125I]DOI or [3H]5-HT) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8]
Functional Assays
Functional assays measure the biological response elicited by an agonist upon binding to the receptor. These assays are crucial for determining the EC50 and the efficacy of a compound.
1. Inositol (B14025) Phosphate (IP) Accumulation Assay: The 5-HT2A receptor is a Gq/11-coupled receptor, and its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol phosphates (IPs).[9][10]
Typical Protocol:
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured.
-
Labeling: The cells are incubated with a radiolabeled inositol precursor (e.g., myo-[3H]inositol) to incorporate it into cellular phosphoinositides.
-
Stimulation: The cells are then stimulated with various concentrations of the agonist in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Extraction and Quantification: The reaction is stopped, and the accumulated IPs are extracted and quantified using scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values.[11]
2. Calcium Flux Assay: The activation of the PLC pathway also leads to an increase in intracellular calcium concentration ([Ca2+]i).[9][12]
Typical Protocol:
-
Cell Culture and Dye Loading: Cells expressing the 5-HT2A receptor are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8]
-
Agonist Addition: The cells are then exposed to different concentrations of the test agonist.
-
Fluorescence Measurement: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR).[13]
-
Data Analysis: The data is used to construct dose-response curves and calculate EC50 values.[13]
Visualizing the Mechanisms
To better understand the processes involved in determining and comparing agonist potency, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical framework for comparison.
References
- 1. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist activity of LSD and lisuride at cloned 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. controversiasbarcelona.com [controversiasbarcelona.com]
- 4. Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mescaline - Wikipedia [en.wikipedia.org]
- 7. frontiersin.org [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. innoprot.com [innoprot.com]
- 13. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+)-2,5-Dimethoxyamphetamine: A Guide for Laboratory Professionals
Disclaimer: (+)-2,5-Dimethoxyamphetamine is a Schedule I controlled substance in the United States. Its handling and disposal are subject to strict regulations by the Drug Enforcement Administration (DEA) and other relevant authorities. This document provides guidance on the proper disposal procedures in a laboratory setting and is intended for researchers, scientists, and drug development professionals. Always consult with your institution's Environmental Health and Safety (EHS) department and ensure full compliance with all federal, state, and local regulations.
The proper disposal of this compound is a critical aspect of laboratory safety and regulatory compliance. Due to its classification as a Schedule I controlled substance, specific procedures must be followed to prevent diversion and ensure environmental safety. The primary and most recommended method for the disposal of expired, unwanted, or contaminated this compound is through a DEA-registered reverse distributor.
Core Principles of Controlled Substance Disposal
The disposal of controlled substances is governed by the DEA, with the primary goal of rendering the substance "non-retrievable". This means that the substance cannot be transformed to a physical or chemical state or form that would allow it to be readily available for illicit use. While on-site destruction is permissible under strict DEA regulations, the most common and secure method for research institutions is the use of a reverse distributor.
Key considerations for the disposal of this compound include:
-
Security: Maintaining a secure chain of custody from the laboratory to the final disposal site is paramount to prevent diversion.
-
Compliance: Adherence to all DEA, federal, state, and local regulations is mandatory.
-
Safety: Protecting laboratory personnel and the environment from exposure to the substance is a primary concern.
Experimental Protocol: Segregation and Preparation for Disposal
The following protocol outlines the steps for the segregation and preparation of this compound for disposal via a reverse distributor, facilitated by the institution's EHS department.
Materials:
-
Primary waste container (clearly labeled, leak-proof, and compatible with the chemical form of the substance)
-
Secondary containment (e.g., a larger, durable plastic tub)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves
-
Controlled substance disposal request forms (provided by your institution's EHS department)
-
Chain of custody forms (provided by the EHS department or the reverse distributor)
Procedure:
-
Initiate Disposal Request: Contact your institution's EHS department to initiate a request for the disposal of a controlled substance. They will provide the necessary forms and guidance on their specific procedures.[1][2][3]
-
Segregation of Waste:
-
Clearly label the primary waste container with "Hazardous Waste," the chemical name "this compound," and any other required information as per your institution's policy.
-
Place the primary container in a designated and secure waste accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Utilize secondary containment to prevent the spread of contamination in case of a spill.
-
-
Complete Required Documentation:
-
Fill out the controlled substance disposal request form provided by your EHS department. This form will typically require information such as the name of the substance, quantity, concentration, and the reason for disposal.
-
For Schedule I or II substances, a DEA Form 222 may be required to document the transfer to the reverse distributor. Your EHS department will facilitate this process.[1][4]
-
-
Packaging for Pickup:
-
Ensure the primary waste container is securely sealed.
-
Place the sealed container in the secondary containment.
-
Attach the completed disposal request form to the secondary containment.
-
-
Scheduled Pickup:
-
Your EHS department will schedule a pickup of the waste.
-
At the time of pickup, a trained EHS technician or a representative from the reverse distributor will verify the container and documentation.
-
You will be required to sign a chain of custody form to document the transfer of the waste. Retain a copy of this form for your records.[1][5]
-
Data Presentation: Waste Management Overview
| Parameter | Guideline | Regulatory Citation (Example) |
| Disposal Method | Transfer to a DEA-registered reverse distributor | 21 CFR 1317.05 |
| On-site Destruction | Must render the substance "non-retrievable" | 21 CFR 1317.90 |
| Record Keeping | Maintain all disposal records for a minimum of two years | 21 CFR Part 1304 |
| Required Forms | DEA Form 41 (for on-site destruction), DEA Form 222 (for transfer of Schedule I/II substances) | DEA Diversion Control Division |
Logical Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safety and Handling Considerations
When handling this compound, it is crucial to adhere to strict safety protocols to minimize exposure risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6][7]
-
Ventilation: Handle the substance in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or fumes.[6]
-
Spill Response: In the event of a spill, contain the material and collect it using appropriate absorbent materials. Transfer the spilled substance and cleanup materials into a sealed container for disposal as hazardous waste.[6][7] Avoid generating dust.
-
Decontamination: Decontaminate surfaces that may have come into contact with the substance using a suitable cleaning agent. The Illinois Department of Public Health suggests a three-wash and rinse cycle with a detergent-water solution for cleaning surfaces contaminated with methamphetamine, which may serve as a conservative approach.
Due to the potent hallucinogenic properties of this compound, it is imperative to handle this compound with extreme caution to prevent accidental exposure, which could lead to significant psychological distress.[8] The laboratory environment should be controlled to minimize the risk of such incidents.
References
- 1. research-compliance.umich.edu [research-compliance.umich.edu]
- 2. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Controlled Substances - Environmental Health and Safety - Purdue University [purdue.edu]
- 5. Controlled Substances | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Human Hallucinogen Research: Guidelines for Safety - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling (+)-2,5-Dimethoxyamphetamine
For Researchers, Scientists, and Drug Development Professionals
Handling (+)-2,5-Dimethoxyamphetamine (2,5-DMA) requires stringent safety measures due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel. Adherence to these procedural steps is critical for minimizing exposure risk.
Hazard Summary
This compound is classified as a hazardous substance with the following primary dangers[1]:
-
Organ Damage: Causes damage to organs, specifically the eyes[2].
Given the high potential for abuse and lack of accepted medical use in the United States, it is classified as a DEA Schedule I controlled substance[1]. The toxicological properties have not been thoroughly investigated, warranting a highly cautious approach[2][3].
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, appropriate engineering controls must be in place to minimize airborne concentrations and prevent contact.
-
Ventilation: All handling of 2,5-DMA should occur within a certified chemical fume hood or other suitable containment, such as a glove box[2][3]. Use process enclosures or local exhaust ventilation to control airborne levels below recommended exposure limits[2][3].
-
Safety Stations: Facilities must be equipped with readily accessible eyewash stations and safety showers[2][3].
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling 2,5-DMA. The following table summarizes the required equipment for various laboratory operations.
| Operation Scenario | Eye & Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Handling Solids (Weighing, Aliquoting) | Safety glasses with side shields or chemical splash goggles[2][3]. | Compatible chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended[4]. | NIOSH-approved respirator is required if not handled in a fume hood or if dust is generated. | Full-coverage lab coat[2][3]. |
| Handling Solutions/Liquids | Chemical splash goggles. A face shield is required if there is a significant splash risk[5]. | Compatible chemical-resistant gloves. Change gloves frequently (e.g., every 30-60 minutes)[5]. | NIOSH-approved respirator with appropriate cartridges for organic vapors. | Non-permeable gown with a closed front, long sleeves, and tight-fitting cuffs[4][5]. |
| Spill Cleanup | Chemical splash goggles and a full-face shield. | Heavy-duty, chemical-resistant gloves (e.g., rubber gloves) over standard lab gloves[2][3]. | NIOSH-approved self-contained breathing apparatus (SCBA) or a respirator with appropriate cartridges, depending on spill size and ventilation[2][3]. | Chemical-resistant apron or suit, and rubber boots[2][3]. |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles. | Compatible chemical-resistant gloves. | Use in a well-ventilated area or fume hood. | Full-coverage lab coat. |
Standard Handling Procedures & Protocols
The following step-by-step guidance outlines the procedural workflow for safely handling 2,5-DMA in a laboratory setting.
A. Preparation and Pre-Handling
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Designate Area: Clearly designate a specific area within a chemical fume hood for handling 2,5-DMA.
-
Assemble Materials: Gather all necessary equipment, reagents, and waste containers before retrieving the 2,5-DMA stock.
-
Don PPE: Put on all required PPE as specified in the table above. Ensure gloves are inspected for any signs of degradation or punctures before use[6].
B. Handling Operations
-
Work Within Containment: Perform all manipulations of 2,5-DMA (weighing, dissolving, transferring) inside a certified chemical fume hood to minimize inhalation exposure[2][3].
-
Avoid Dust and Aerosols: Handle the substance carefully to avoid generating dust or aerosols.
-
Prevent Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing[7].
-
Contamination Prevention: Use dedicated spatulas, glassware, and other equipment. If not possible, decontaminate equipment thoroughly after use.
C. Post-Handling and Cleanup
-
Secure Compound: Tightly close the primary container and store it according to established protocols[2][3].
-
Decontaminate Area: Wipe down the work surface within the fume hood with an appropriate deactivating solution, followed by a cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after[2][3][7].
-
Waste Disposal: Dispose of all contaminated materials (gloves, wipes, pipette tips) in a designated, sealed chemical waste container in accordance with local, state, and federal regulations[3].
Emergency Procedures
Immediate and correct response to an exposure is critical.
-
In Case of Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[2][3].
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15-20 minutes[2][3]. Seek medical attention if symptoms occur[2][3].
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][3].
-
In Case of Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention[2][3].
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when planning to handle this compound.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
